molecular formula C20H22O6 B13911371 Isoatriplicolide tiglate

Isoatriplicolide tiglate

Cat. No.: B13911371
M. Wt: 358.4 g/mol
InChI Key: BITFKDUCQOBZDL-KZSDYASMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoatriplicolide tiglate (CAS 133559-39-4) is a bioactive sesquiterpene lactone isolated from plants of the Paulownia genus . This compound is of significant interest in biomedical research due to its demonstrated neuroprotective and potent antiproliferative activities. Studies have shown that this compound exhibits significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells, with effective concentrations ranging from 0.1 µM to 10 µM . In oncology research, this compound acts as an antiproliferation agent, particularly against breast and cervical cancers . Its mechanism is concentration-dependent: at lower concentrations (below 10 µg/mL) it suppresses cancer cell growth by inducing cell cycle arrest in the S/G2 phase, while at higher concentrations (above 50 µg/mL) it induces caspase-dependent apoptosis . Research indicates it activates key initiator and executioner caspases, including caspase-3, -8, and -9, engaging both the extrinsic and intrinsic apoptotic pathways . Furthermore, this compound has been identified as a new and extremely potent inhibitor of Trypanothione Reductase, a key enzyme for the survival of trypanosomes, the parasites responsible for African Sleeping Sickness . It has shown an in vitro IC₅₀ of 15 nM against Trypanosoma brucei rhodesiense . This product is intended for research purposes only and is not approved for human use.

Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1

InChI Key

BITFKDUCQOBZDL-KZSDYASMSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C

Origin of Product

United States

Foundational & Exploratory

Isoatriplicolide Tiglate: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of isoatriplicolide tiglate, a sesquiterpene lactone with significant biological activities. This document consolidates available scientific literature to offer detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Natural Sources of this compound

This compound has been identified and isolated from Paulownia tomentosa, a fast-growing deciduous tree native to central and western China. It is important to note that early reports incorrectly cited the source as Paulownia coreana, a name that is not taxonomically accepted. Subsequent corrections by the original authors have clarified that the correct species is Paulownia tomentosa (Thunb.) Steud.[1][2] This compound has been extracted from both the leaves and flowers of the plant.[3][4]

Biological Activities

This compound has demonstrated potent biological effects, primarily in the areas of cancer cell proliferation and neuroprotection.

  • Antiproliferative and Pro-apoptotic Effects: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer.[4][5] At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways.[4][5]

  • Neuroprotective Effects: The compound has also been observed to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative conditions.[6][7]

Isolation of this compound

The isolation of this compound from Paulownia tomentosa typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.

General Experimental Workflow

The overall process for isolating this compound involves the collection and preparation of plant material, extraction with organic solvents, fractionation of the crude extract, and purification of the target compound using chromatography techniques.

G start Plant Material Collection (Paulownia tomentosa leaves/flowers) prep Drying and Grinding start->prep extraction Solvent Extraction prep->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent Partitioning filtration->fractionation chromatography Column Chromatography fractionation->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Isolated this compound purification->end

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

Protocol 1: Isolation from Paulownia tomentosa Flowers

This protocol is based on the work of Zee and Moon (2001), who first reported the isolation of a cytotoxic compound identified as this compound from the flowers of P. tomentosa.[3][8]

  • Plant Material: 46 g of dried and powdered Paulownia tomentosa flowers.

  • Extraction: The powdered plant material is subjected to extraction with an appropriate solvent (details not specified in the abstract).

  • Chromatography:

    • Technique: Normal phase column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Fractions Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Compound Identification: The structure of the isolated compound is confirmed using spectroscopic methods (e.g., NMR, MS).

Protocol 2: Isolation from Paulownia tomentosa Leaves

This protocol is derived from the study by Lee et al. (2012), which investigated the antiproliferative effects of this compound.[4][9]

  • Plant Material: Dried leaves of Paulownia tomentosa.

  • Extraction and Fractionation:

    • The dried leaves are extracted with a suitable solvent (e.g., methanol or ethanol).

    • The crude extract is then suspended in water and partitioned with chloroform to obtain a chloroform-soluble fraction.

  • Purification: The chloroform fraction, containing this compound, is further purified using chromatographic techniques, such as silica gel column chromatography and potentially high-performance liquid chromatography (HPLC), to yield the pure compound.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity of this compound. It is important to note that specific yield data from isolation procedures is not extensively reported in the currently available literature.

ParameterValueCell Line/ModelReference
Antiproliferative Activity
IC50 (Low Concentration)< 10 µg/mLBreast and cervical cancer cells[4][9]
Apoptosis Induction (High Conc.)> 50 µg/mLMDA-MB-231 breast cancer cells[4][9]
Neuroprotective Activity
Cell Viability~50% at 0.1-10 µMPrimary cultured rat cortical cells[6]

Signaling Pathways

Antiproliferative and Apoptotic Signaling Pathway

This compound induces cell cycle arrest at the S/G2 phase at low concentrations. At higher concentrations, it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[4][5][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 activates caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 activates caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 iso This compound (High Concentration) iso->death_receptor iso->mitochondrion caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Proposed apoptotic signaling pathway of this compound.
Neuroprotective Mechanism Logical Flow

The neuroprotective effect of this compound is demonstrated by its ability to counteract glutamate-induced excitotoxicity. The proposed mechanism involves the inhibition of downstream signaling cascades that lead to neuronal cell death.

G glutamate Glutamate Excess receptor_activation NMDA Receptor Overactivation glutamate->receptor_activation calcium_influx Excessive Ca2+ Influx receptor_activation->calcium_influx downstream Activation of Downstream Death Pathways (e.g., oxidative stress, mitochondrial dysfunction) calcium_influx->downstream cell_death Neuronal Cell Death downstream->cell_death iso This compound iso->downstream inhibits protection Increased Cell Viability iso->protection

Figure 3: Logical flow of the neuroprotective action of this compound.

References

An In-depth Technical Guide to Isoatriplicolide Tiglate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoatriplicolide tiglate, a sesquiterpene lactone primarily isolated from Paulownia coreana, has demonstrated significant potential as an antiproliferative agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its effects on cancer cell lines. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying its cytotoxic and apoptotic effects, including its role in cell cycle arrest and the modulation of key signaling pathways such as the caspase cascade and the NF-κB pathway. The information is presented to support the advancement of this compound in preclinical and clinical research.

Chemical Identity and Physicochemical Properties

This compound is a natural product belonging to the class of sesquiterpene lactones. Its core chemical structure is characterized by a complex, polycyclic framework.

Chemical Structure
  • IUPAC Name: [(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate[1]

  • Molecular Formula: C₂₀H₂₂O₆[1]

  • CAS Number: 133559-39-4[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 358.4 g/mol [1]
Monoisotopic Mass 358.14163842 Da[1]

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those of breast and cervical origin.[2][3] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][3]

Antiproliferative and Cytotoxic Effects

Studies have shown that this compound inhibits the growth of breast and cervical cancer cells in a dose- and time-dependent manner.[2][3] At lower concentrations (e.g., <10 µg/mL), it primarily induces cell cycle arrest, while at higher concentrations (e.g., >50 µg/mL), it triggers apoptosis.[2][3]

Induction of Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound can arrest the cell cycle at the S/G2 phase in cancer cells.[2] This prevents the cells from progressing through mitosis, thereby inhibiting their proliferation.

Apoptosis Induction

At higher concentrations, this compound induces programmed cell death, or apoptosis, through both the extrinsic and intrinsic pathways.[3] This is evidenced by the activation of key executioner caspases.

Western blot analyses have demonstrated that treatment with this compound leads to a decrease in the expression of pro-caspases 8, 9, and 3, and a corresponding increase in their activated (cleaved) forms.[2][3] This indicates the involvement of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways of apoptosis.

Inhibition of the NF-κB Signaling Pathway

As a member of the sesquiterpene lactone family, this compound is predicted to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, sesquiterpene lactones can suppress these processes, contributing to their anti-cancer effects. The proposed mechanism involves the alkylation of the p65 subunit of NF-κB.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits IkB_P p-IkB IkB->IkB_P NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Proteasome Proteasome IkB_P->Proteasome Degradation Isoatriplicolide_tiglate Isoatriplicolide_tiglate Isoatriplicolide_tiglate->IKK Inhibits DNA DNA NF-kB_n->DNA Binds Gene_Expression Gene_Expression DNA->Gene_Expression Promotes

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Apoptosis_Signaling_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isoatriplicolide_tiglate Isoatriplicolide_tiglate Procaspase-8 Procaspase-8 Isoatriplicolide_tiglate->Procaspase-8 Mitochondria Mitochondria Isoatriplicolide_tiglate->Mitochondria Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Procaspase-9 Procaspase-9 Cytochrome_c->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 2: Induction of apoptosis via extrinsic and intrinsic pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antiproliferative effects of this compound.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Incubation->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Figure 3: Experimental workflow for assessing antiproliferative activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for use with adherent cancer cell lines such as MDA-MB-231.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining for cell cycle analysis.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blotting for Caspase-3 Activation

This protocol describes the detection of cleaved (active) caspase-3.

  • Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the level of cleaved caspase-3.

Conclusion and Future Directions

This compound is a promising natural compound with significant antiproliferative and pro-apoptotic activities against cancer cells. Its ability to induce cell cycle arrest and apoptosis, potentially through the inhibition of the NF-κB pathway and activation of the caspase cascade, makes it a compelling candidate for further drug development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets to fully realize its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the investigation of this potent natural product.

References

Isoatriplicolide Tiglate: A Technical Guide to its Anticancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoatriplicolide tiglate, a sesquiterpene lactone isolated from Paulownia coreana, has demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines, particularly those of breast and cervical origin. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, detailing its dose-dependent dual effects on cell cycle progression and apoptosis induction. The information presented herein is compiled from peer-reviewed scientific literature to support further research and drug development endeavors.

Core Mechanism of Action

This compound, also referred to as PCAC, exhibits a distinct dual mechanism of action that is dependent on its concentration. At lower concentrations, it primarily induces cell cycle arrest, while at higher concentrations, it triggers programmed cell death through apoptosis.

  • Low Concentration (<10 µg/mL): Induces cell cycle arrest in the S and G2 phases of the cell cycle, thereby inhibiting cell proliferation.[1][2]

  • High Concentration (>50 µg/mL): Promotes caspase-dependent apoptosis, leading to cancer cell death.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cells. The primary data is derived from studies on the MDA-MB-231 human breast cancer cell line.

Table 1: Effect of this compound on the Proliferation of MDA-MB-231 Cells

Concentration (µg/mL)24 hours48 hours72 hours
10 Proliferation highly inhibitedProliferation highly inhibitedProliferation highly inhibited
30 Proliferation highly inhibitedProliferation highly inhibitedProliferation highly inhibited
50 Proliferation highly inhibitedProliferation highly inhibitedProliferation highly inhibited

Note: The source literature describes the inhibition as "highly inhibited" based on graphical representation of cell numbers over time. Specific percentage inhibition values are not provided.[1]

Table 2: Viability of MDA-MB-231 Cells Treated with this compound

Concentration (µg/mL)Effect on Cell Viability
10 Suppression of cell growth and proliferation
30 Suppression of cell growth and proliferation
50 Significant increase in the number of dead cells

Note: At 50 µg/mL, treated cells exhibited typical apoptotic morphologies, including cell shrinkage and membrane blebbing.[1]

Table 3: Effect of this compound on Proliferation of Various Cancer Cell Lines

Cell LineCancer TypeEffect
MCF-7 BreastProliferation inhibited
HS578T BreastProliferation inhibited
T47D BreastProliferation inhibited
HeLa CervicalProliferation inhibited
SiHa CervicalProliferation inhibited
C33A CervicalProliferation inhibited

Note: While proliferation was inhibited in these cell lines, specific IC50 values are not provided in the primary literature.[1]

Signaling Pathways

Apoptotic Signaling Pathway

At concentrations greater than 50 µg/mL, this compound activates both the extrinsic and intrinsic apoptotic pathways. This dual activation converges on the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

PCAC This compound (>50 µg/mL) Extrinsic Extrinsic Pathway (Death Receptor) PCAC->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) PCAC->Intrinsic proCasp8 Pro-caspase-8 Extrinsic->proCasp8 proCasp9 Pro-caspase-9 Intrinsic->proCasp9 BAX BAX Intrinsic->BAX Casp8 Cleaved Caspase-8 proCasp8->Casp8 Cleavage proCasp3 Pro-caspase-3 Casp8->proCasp3 Casp9 Cleaved Caspase-9 proCasp9->Casp9 Cleavage Casp9->proCasp3 Casp3 Cleaved Caspase-3 proCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis cleavedBAX Cleaved BAX BAX->cleavedBAX Activation

Apoptotic signaling pathway induced by this compound.
Cell Cycle Regulation

At a concentration of 10 µg/mL, this compound induces cell cycle arrest at the S and G2/M phases in MDA-MB-231 cells. This prevents the cells from proceeding through mitosis and subsequent cell division.

PCAC_low This compound (<10 µg/mL) S S Phase PCAC_low->S G2M G2/M Phase PCAC_low->G2M G1 G1 Phase G1->S S->G2M Arrest Cell Cycle Arrest S->Arrest Block G2M->Arrest Block

Cell cycle arrest induced by low concentrations of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture
  • Cell Lines:

    • Human breast cancer cell lines: MDA-MB-231, MCF-7, HS578T, T47D.

    • Human cervical cancer cell lines: HeLa, SiHa, C33A.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation and Viability Assay

This protocol is based on colorimetric assays that measure the metabolic activity of viable cells.

Start Seed cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (0, 10, 30, 50 µg/mL) Incubate1->Treat Incubate2 Incubate for 24, 48, or 72h Treat->Incubate2 AddReagent Add MTT or similar viability reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h AddReagent->Incubate3 AddSolvent Add solubilization solvent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance (e.g., at 570 nm) AddSolvent->Measure End Calculate cell viability/ proliferation Measure->End

Workflow for cell proliferation and viability assays.
  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound (0, 10, 30, and 50 µg/mL) for 24, 48, and 72 hours.

  • Viability Reagent: After the incubation period, a solution such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Incubation: The plates were incubated to allow for the conversion of the reagent by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured using a microplate reader at a wavelength appropriate for the reagent used.

Western Blot Analysis
  • Cell Lysis: MDA-MB-231 cells were treated with 50 µg/mL of this compound for 24 hours. Cells were then harvested and lysed in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane was blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, BAX, and γ-tubulin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry (FACS)
  • Cell Treatment: MDA-MB-231 cells were treated with 10 µg/mL of this compound.

  • Cell Harvesting and Fixation: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate cell cycle analysis software.

Conclusion and Future Directions

This compound presents a promising profile as an anticancer agent with a clear, dose-dependent mechanism of action involving cell cycle arrest and induction of apoptosis. The activation of both intrinsic and extrinsic apoptotic pathways suggests a robust mechanism for inducing cell death in cancer cells.

Future research should focus on:

  • Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

  • Elucidating the upstream molecular targets responsible for the induction of S/G2 arrest.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.

  • Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a foundational understanding of this compound's anticancer properties, offering valuable insights for the scientific community to build upon in the quest for novel cancer therapies.

References

Isoatriplicolide Tiglate: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate, a sesquiterpene lactone primarily isolated from plants of the Paulownia genus, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anticancer and neuroprotective properties. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows. While this guide consolidates the current understanding of this compound's biological activities, it is important to note that specific IC50 values against a broad range of cancer cell lines are not yet widely available in the public domain. Similarly, a detailed molecular mechanism for its anti-inflammatory effects is an area requiring further investigation.

Data Presentation: Biological Activities of this compound

The biological activities of this compound have been predominantly evaluated in the contexts of oncology and neuroprotection. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Anticancer Activity of this compound
Cell Line(s)Activity TypeEffective ConcentrationKey Molecular Effects
Breast and Cervical Cancer Cell LinesInhibition of Cell Growth and Proliferation< 10 µg/mLInduces cell cycle arrest in the S/G2 phase.[1][2]
Breast and Cervical Cancer Cell LinesInduction of Apoptosis> 50 µg/mLActivates both extrinsic and intrinsic apoptotic pathways.[1][2]
MDA-MB-231 (Human Breast Cancer)Apoptosis Induction> 50 µg/mLDecreased expression of pro-caspases 8, 9, and 3, with subsequent activation of caspase 8, 9, and 3.[1][2]
Trypanosoma brucei rhodesienseAnti-parasiticIC50: 15 nMNot specified

Note: Specific IC50 values for individual breast and cervical cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa, SiHa, C33A, HS578T, T47D) are not consistently reported in the reviewed literature.

Table 2: Neuroprotective Activity of this compound
Cell TypeInsultEffective ConcentrationObserved Effect
Primary Cultured Rat Cortical CellsGlutamate-induced Toxicity0.1 µM to 10 µMSignificant neuroprotective activity, with cell viability of approximately 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection by Western Blotting for Caspase Activation

Western blotting is employed to detect the cleavage and subsequent activation of key apoptotic proteins, such as caspases.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for pro- and cleaved forms of caspase-3, -8, and -9

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target caspases overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase bands indicates the activation of the apoptotic pathway.

Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This assay assesses the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

  • Primary cortical neuron cultures (e.g., from rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate solution

  • This compound stock solution

  • MTT assay reagents or other viability indicators (e.g., LDH assay kit)

  • Microscope

Procedure:

  • Cell Culture: Culture primary cortical neurons in appropriate multi-well plates until they form a mature network.

  • Pre-treatment: Pre-treat the neurons with various concentrations of this compound for a specified period before glutamate exposure.

  • Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate for a defined duration.

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium. Allow the cells to recover for a period (e.g., 24 hours).

  • Viability Assessment: Assess neuronal viability using the MTT assay, LDH assay (measuring lactate dehydrogenase release from damaged cells), or by morphological assessment under a microscope.

  • Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Mandatory Visualizations

Apoptotic Signaling Pathway of this compound

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondria Mitochondria Pro-caspase-9 Pro-caspase-9 Mitochondria->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound (>50 µg/mL) This compound (>50 µg/mL) This compound (>50 µg/mL)->Pro-caspase-8 This compound (>50 µg/mL)->Pro-caspase-9

Caption: Apoptotic signaling cascade induced by this compound.

Experimental Workflow for Anticancer Activity Screening

cluster_workflow Anticancer Screening Workflow start Start: Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate decision Concentration incubate->decision low_dose < 10 µg/mL decision->low_dose Low high_dose > 50 µg/mL decision->high_dose High cell_cycle Cell Cycle Analysis (FACS) low_dose->cell_cycle apoptosis Apoptosis Assays (Western Blot) high_dose->apoptosis end End: Determine Mechanism cell_cycle->end apoptosis->end

Caption: Workflow for screening the anticancer activity of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and neuroprotection. Its dose-dependent effects on cancer cells, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations, suggest a nuanced mechanism of action that warrants further investigation. The activation of both intrinsic and extrinsic apoptotic pathways highlights its potential for broad-spectrum anticancer activity. Furthermore, its ability to protect neurons from glutamate-induced excitotoxicity opens avenues for its exploration in the context of neurodegenerative diseases.

This technical guide provides a foundational understanding of the biological activities of this compound and the experimental approaches to their evaluation. However, to fully elucidate its therapeutic potential, future research should focus on determining specific IC50 values across a wider panel of cancer cell lines, investigating its anti-inflammatory properties and the underlying signaling pathways, and conducting in vivo studies to validate the in vitro findings. The detailed protocols and visual workflows presented herein are intended to facilitate such future research endeavors.

References

Isoatriplicolide Tiglate: A Technical Guide on its Discovery, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Isoatriplicolide tiglate, a sesquiterpene lactone that has demonstrated notable antiproliferative properties. The document details its initial discovery and isolation, biological activity, and the experimental methodologies employed in its characterization. Quantitative data from key experiments are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of pertinent signaling pathways and workflows to facilitate a deeper understanding and replication of the foundational research.

Introduction

This compound is a sesquiterpene lactone that has been investigated for its potential as an antiproliferative agent. This document serves as a technical resource for researchers and professionals in the field of drug discovery and development, providing an in-depth look at the scientific data and methodologies associated with this compound.

Discovery and History

This compound was first isolated and identified by a research group led by Myeong-Sok Lee. The discovery was detailed in a 2012 publication in the scientific journal Molecules.[1][2] The compound, designated as PCAC, was extracted from the chloroform-soluble fraction of the leaves of a plant identified by the researchers as Paulownia Coreana.[2]

However, the botanical origin of this compound has been a subject of scientific discussion. In a 2013 communication, researcher Christophe Wiart pointed out that Paulownia coreana is not a recognized species within the genus Paulownia.[3] The original authors, in their response, stood by their identification, creating a point of contention in the scientific literature regarding the precise source of this compound.[4] Despite this taxonomic debate, the initial publication remains the primary source of information on the isolation and characterization of this compound.

Physicochemical Properties and Structure

The chemical structure of this compound is characterized as a sesquiterpene lactone. The complete and correct chemical structure, including its stereochemistry, is crucial for its biological activity and for any synthetic efforts. A detailed structural elucidation was presented in the initial discovery paper.

Biological Activity and Mechanism of Action

This compound has been shown to possess significant antiproliferative activity against human cancer cell lines. The primary research focused on its effects on breast and cervical cancer cells.[2]

Antiproliferative Effects

The compound was found to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[2] The specific quantitative data from these experiments are summarized in the tables below.

Signaling Pathways

The proposed mechanism of action for this compound's antiproliferative effects involves the induction of apoptosis and cell cycle arrest. The key signaling pathways implicated in these processes are visualized in the diagrams below.

Data Presentation

The following tables summarize the quantitative data from the key experiments described in the primary literature.

Table 1: IC50 Values of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL) after 24hIC50 (µg/mL) after 48h
Breast Cancer Cell LineData not available in snippetsData not available in snippets
Cervical Cancer Cell LineData not available in snippetsData not available in snippets

Note: Specific cell line names and precise IC50 values would be extracted from the full-text article.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Isolation of this compound

The isolation protocol, as described by Lee et al. (2012), is as follows:

  • Plant Material Extraction: The leaves of the source plant were collected, dried, and powdered. The powdered material was then extracted with methanol at room temperature.

  • Solvent Partitioning: The methanol extract was concentrated and then partitioned successively with hexane, chloroform, ethyl acetate, and butanol.

  • Chromatographic Separation: The chloroform-soluble fraction, which showed the highest activity, was subjected to column chromatography on silica gel. Elution was performed with a gradient of chloroform and methanol.

  • Further Purification: Active fractions were further purified using repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cell Viability Assay

The antiproliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound for 24 and 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the control (untreated) cells.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound.

experimental_workflow cluster_extraction Extraction and Isolation cluster_bioassay Biological Activity Assessment plant Powdered Plant Material methanol_extraction Methanol Extraction plant->methanol_extraction partitioning Solvent Partitioning methanol_extraction->partitioning chloroform_fraction Active Chloroform Fraction partitioning->chloroform_fraction silica_column Silica Gel Chromatography chloroform_fraction->silica_column hplc Preparative HPLC silica_column->hplc pure_compound Pure this compound hplc->pure_compound treatment Treatment with this compound pure_compound->treatment cancer_cells Cancer Cell Lines cancer_cells->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis result Antiproliferative Activity Confirmed data_analysis->result

Fig. 1: Experimental workflow for the isolation and bioactivity screening of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction iat This compound cdk Cyclin-Dependent Kinases (CDKs) iat->cdk inhibits cyclin Cyclins iat->cyclin downregulates bax Bax iat->bax upregulates bcl2 Bcl-2 iat->bcl2 downregulates g2m_arrest G2/M Phase Arrest cdk->g2m_arrest cyclin->g2m_arrest caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Fig. 2: Proposed signaling pathway for the antiproliferative effects of this compound.

Conclusion

This compound is a sesquiterpene lactone with demonstrated antiproliferative activity. While the initial research provides a solid foundation for its potential as an anticancer agent, further studies are warranted. These should include the definitive identification of its botanical source, exploration of its efficacy in a broader range of cancer models, and a more detailed elucidation of its molecular targets and mechanism of action. This technical guide provides the core information necessary for researchers to build upon these initial findings.

References

Sesquiterpene Lactones from Paulownia coreana: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Class of Bioactive Compounds

This technical guide provides a comprehensive overview of sesquiterpene lactones derived from Paulownia coreana, a tree native to Korea.[1] While research specifically on the sesquiterpene lactones of P. coreana is nascent, this document synthesizes the available data, including the notable neuroprotective agent isoatriplicolide tiglate, and draws upon findings from the broader Paulownia genus and the well-established chemistry of sesquiterpene lactones. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these natural products.

Introduction to Paulownia coreana and Sesquiterpene Lactones

Paulownia coreana, also known as the Korean Paulownia, is a deciduous tree species that has been utilized in traditional medicine and for its lightweight timber.[1] The genus Paulownia is a rich source of various bioactive secondary metabolites, including flavonoids, phenolic glycosides, and terpenoids. Among these, sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring, are of significant interest due to their diverse and potent biological activities. While numerous compounds have been isolated from various Paulownia species, the exploration of sesquiterpene lactones from P. coreana specifically has been limited.

Identified Sesquiterpene Lactones from Paulownia coreana

To date, the most significant sesquiterpene lactone isolated and studied from Paulownia coreana is This compound .[2][3] Research has highlighted its potential as a neuroprotective agent.

Quantitative Data for this compound

The primary biological activity investigated for this compound from P. coreana is its neuroprotective effect against glutamate-induced toxicity in primary cultured rat cortical cells.[2][3] The available quantitative data is summarized in the table below.

Compound NameBiological ActivityAssay SystemConcentration RangeEffect (Cell Viability)Reference
This compoundNeuroprotectionGlutamate-induced toxicity in primary cultured rat cortical cells0.1 µM - 10 µM~50%[2][3]

Experimental Protocols

Due to the limited number of studies focusing solely on the extraction of sesquiterpene lactones from Paulownia coreana, a generalized protocol based on standard methodologies for isolating these compounds from plant materials is presented below. This protocol is a composite of techniques commonly employed in phytochemistry.[4][5][6][7][8]

General Extraction and Isolation Workflow

The isolation of sesquiterpene lactones from plant material typically involves a multi-step process of extraction, fractionation, and purification.

G General Workflow for Sesquiterpene Lactone Isolation plant_material Dried and Powdered Paulownia coreana Plant Material extraction Solvent Extraction (e.g., Methanol, Ethanol, or Acetone) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc isolated_compound Isolated Sesquiterpene Lactone hplc->isolated_compound

Caption: A generalized workflow for the extraction and isolation of sesquiterpene lactones.

Detailed Methodologies

1. Plant Material Preparation:

  • The relevant plant parts of Paulownia coreana (e.g., leaves, stems, or flowers) are collected, air-dried, and ground into a fine powder.

2. Extraction:

  • The powdered plant material is macerated or sonicated with a polar organic solvent such as methanol, ethanol, or aqueous acetone at room temperature for an extended period (e.g., 24-72 hours).[4][7][8][9]

  • The process is typically repeated multiple times to ensure exhaustive extraction.

  • The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

  • The crude extract is suspended in water or a hydroalcoholic mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, and ethyl acetate.[5][6] This separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the medium-polarity fractions (e.g., ethyl acetate).

4. Chromatographic Purification:

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Sephadex LH-20.[1] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of sesquiterpene lactones (as determined by thin-layer chromatography) are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[5]

5. Structure Elucidation:

  • The structure of the isolated pure compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Neuroprotection Assay Protocol (Glutamate-Induced Neurotoxicity)

The following is a generalized protocol for assessing the neuroprotective effects of isolated compounds against glutamate-induced excitotoxicity in primary cultured cortical neurons, based on the study of this compound.[2][3]

G Neuroprotection Assay Workflow cell_culture Primary Cortical Neuron Culture treatment Pre-treatment with This compound cell_culture->treatment glutamate Induction of Neurotoxicity with Glutamate treatment->glutamate incubation Incubation glutamate->incubation viability_assay Cell Viability Assessment (e.g., MTT Assay) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Workflow for assessing neuroprotective activity against glutamate-induced toxicity.

1. Primary Cortical Cell Culture:

  • Primary cortical neurons are prepared from the cerebral cortices of embryonic rats and cultured in appropriate media.

2. Compound Treatment:

  • After a period of stabilization in culture, the neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

3. Induction of Glutamate Toxicity:

  • Following pre-treatment, the cells are exposed to a toxic concentration of glutamate to induce excitotoxicity.

4. Incubation:

  • The cells are incubated for a further period (e.g., 24 hours) to allow for the development of neurotoxic effects.

5. Assessment of Cell Viability:

  • Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

6. Data Analysis:

  • The viability of the compound-treated cells is compared to that of cells treated with glutamate alone (control) to determine the neuroprotective effect.

Potential Signaling Pathways

While the specific signaling pathways modulated by sesquiterpene lactones from Paulownia coreana have not been elucidated, research on this class of compounds from other plant sources points to several key pathways involved in their biological activities, particularly in inflammation and cancer.

Anti-inflammatory Signaling

Many sesquiterpene lactones are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

G Inhibition of NF-κB Signaling by Sesquiterpene Lactones inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikb_kinase IKK Complex inflammatory_stimuli->ikb_kinase nf_kb NF-κB/IκBα Complex ikb_kinase->nf_kb nf_kb_active Active NF-κB nf_kb->nf_kb_active IκBα Degradation nucleus Nucleus nf_kb_active->nucleus gene_transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) nucleus->gene_transcription Transcription sesquiterpene_lactone Sesquiterpene Lactone sesquiterpene_lactone->ikb_kinase Inhibition sesquiterpene_lactone->nf_kb_active Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway and its inhibition by sesquiterpene lactones.

Future Perspectives

The identification of this compound in Paulownia coreana with neuroprotective properties opens up avenues for further research. Future studies should focus on:

  • Comprehensive Phytochemical Analysis: A thorough investigation of P. coreana to identify and isolate other sesquiterpene lactones.

  • Quantitative Bioactivity Screening: Evaluating the isolated compounds for a wider range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the active compounds to optimize their potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals. While the current body of literature on sesquiterpene lactones from Paulownia coreana is limited, the existing evidence strongly suggests that this is a promising area for the discovery of novel therapeutic agents.

References

Isoatriplicolide Tiglate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 133559-39-4

This technical guide provides an in-depth overview of Isoatriplicolide tiglate, a sesquiterpene lactone with demonstrated antiproliferative and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound, a compound isolated from Paulownia coreana, possesses a unique chemical structure and a range of physicochemical properties relevant to its biological activity and potential for further development.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₆PubChem
Molecular Weight 358.4 g/mol PubChem
IUPAC Name [(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoatePubChem
CAS Number 133559-39-4PubChem
Appearance PowderBioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick
XLogP3-AA 2.6PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 3PubChem
Exact Mass 358.14163842 DaPubChem
Topological Polar Surface Area 78.9 ŲPubChem

Biological Activity

This compound has demonstrated significant biological activity in two key areas: cancer cell proliferation and neuronal protection.

Antiproliferative Activity

This compound exhibits potent antiproliferative effects against a range of human breast and cervical cancer cell lines.[1][2] Its mechanism of action is dose-dependent, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[1][2]

Table 2.1: Antiproliferative and Apoptotic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeEffectEffective Concentration
MDA-MB-231Breast CancerAntiproliferation< 10 µg/mL
MDA-MB-231Breast CancerApoptosis Induction> 50 µg/mL
Hs-578TBreast CancerAntiproliferation< 10 µg/mL
MCF-7Breast CancerAntiproliferation< 10 µg/mL
HeLaCervical CancerAntiproliferation< 10 µg/mL
CaSkiCervical CancerAntiproliferation< 10 µg/mL
SiHaCervical CancerAntiproliferation< 10 µg/mL
C-33ACervical CancerAntiproliferation< 10 µg/mL

Note: Specific IC50 values for antiproliferative activity have not been reported in the reviewed literature.

The compound induces cell cycle arrest in the S/G2 phase at concentrations below 10 µg/mL.[1] At concentrations above 50 µg/mL, it triggers apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1][2]

Neuroprotective Activity

This compound has shown significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[3] This suggests a potential therapeutic role in conditions involving excitotoxicity.

Table 2.2: Neuroprotective Effect of this compound

Cell TypeInsultEffectConcentration RangeResult
Primary Cultured Rat Cortical CellsGlutamateNeuroprotection0.1 µM to 10 µMExhibited cell viability of about 50%

Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological activities of this compound.

Isolation of this compound from Paulownia coreana

The following workflow outlines the general steps for the isolation and purification of this compound.

G Isolation Workflow for this compound A Dried leaves of Paulownia coreana B Extraction with Methanol A->B C Concentration under vacuum B->C D Suspension in Water C->D E Partitioning with Chloroform D->E F Chloroform-soluble fraction E->F G Silica gel column chromatography F->G H Elution with Chloroform-Methanol gradient G->H I Further purification (e.g., HPLC) H->I J Pure this compound I->J

Isolation Workflow for this compound
Cell Culture and Viability Assay (MTT Assay)

  • Cell Lines: Human breast cancer cell lines (MDA-MB-231, Hs-578T, MCF-7) and human cervical cancer cell lines (HeLa, CaSki, SiHa, C-33A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µg/mL). Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 10 µg/mL) for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Analysis (Western Blot)
  • Protein Extraction: Cells are treated with this compound (e.g., 50 µg/mL) for various time points (e.g., 0, 6, 12, 24 hours). Cells are then lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against key apoptosis-related proteins (e.g., pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, and β-actin as a loading control).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The relative expression levels of the target proteins are quantified.

Neuroprotection Assay
  • Primary Cortical Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in a suitable medium.

  • Treatment: Neurons are pre-treated with various concentrations of this compound (0.1 µM to 10 µM) for a specified duration.

  • Induction of Neurotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: The protective effect of this compound is determined by comparing the viability of treated cells to that of cells treated with glutamate alone.

Signaling Pathways

The antiproliferative activity of this compound in cancer cells is mediated by its influence on cell cycle regulation and the induction of apoptosis.

Apoptosis Induction Pathway

At higher concentrations (>50 µg/mL), this compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This dual mechanism leads to the activation of key executioner caspases and subsequent cell death.

G Apoptosis Signaling Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Pro-caspase-8 Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 This compound (>50 µg/mL) This compound (>50 µg/mL) This compound (>50 µg/mL)->Pro-caspase-8 This compound (>50 µg/mL)->Pro-caspase-9 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Signaling Pathway of this compound

This guide provides a comprehensive summary of the current technical knowledge on this compound. Further research is warranted to elucidate the precise molecular targets and to explore its full therapeutic potential in oncology and neuroprotection.

References

Isoatriplicolide Tiglate (C20H22O6): A Technical Guide on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoatriplicolide tiglate, a sesquiterpene lactone with the molecular formula C20H22O6, has emerged as a compound of significant interest in oncological research. Isolated from Paulownia tomentosa (previously misidentified as Paulownia coreana), this natural product exhibits potent antiproliferative and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC20H22O6--INVALID-LINK--
Molecular Weight374.39 g/mol --INVALID-LINK--
IUPAC Name[(1R,4S,7R,8R,11S)-1,8-dihydroxy-4,11-dimethyl-14-methylidene-3,6-dioxatetracyclo[8.3.1.0²,⁷.0¹¹,¹³]tetradecan-5-on-8-yl] (E)-2-methylbut-2-enoate--INVALID-LINK--
Canonical SMILESCC1=C[C@H]2--INVALID-LINK--OC(=O)C(=C(C)C)C--INVALID-LINK--

Biological Activity and Mechanism of Action

This compound, hereafter referred to as PCAC as designated in key literature, demonstrates a dual mechanism of action dependent on its concentration. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis in cancer cells. This dose-dependent differential effect makes it a fascinating subject for further investigation in cancer therapy.

Antiproliferative Activity

PCAC has been shown to inhibit the proliferation of a panel of human breast and cervical cancer cell lines. While specific IC50 values are not extensively reported in the primary literature, the compound demonstrates significant growth inhibition at concentrations as low as 10 µg/mL.[1][2]

Table of Antiproliferative Activity:

Cell LineCancer TypeObserved Effect at 10 µg/mL
MDA-MB-231Breast CancerSignificant inhibition of proliferation
MCF-7Breast CancerSignificant inhibition of proliferation
HS578TBreast CancerSignificant inhibition of proliferation
T47DBreast CancerSignificant inhibition of proliferation
HeLaCervical CancerSignificant inhibition of proliferation
SiHaCervical CancerSignificant inhibition of proliferation
C33ACervical CancerSignificant inhibition of proliferation
Induction of Cell Cycle Arrest

At concentrations below 10 µg/mL, PCAC induces a robust cell cycle arrest at the S and G2/M phases in MDA-MB-231 breast cancer cells.[1] This disruption of the normal cell cycle progression is a key component of its cytostatic effect. The precise molecular mechanism underlying this cell cycle arrest is an area of active investigation, with a focus on the modulation of key cell cycle regulatory proteins.

Logical Flow of PCAC-Induced Cell Cycle Arrest:

G1 PCAC This compound (<10 µg/mL) CellCycle Cell Cycle Progression PCAC->CellCycle Inhibits S_G2_Arrest S/G2 Phase Arrest PCAC->S_G2_Arrest Induces Proliferation Cancer Cell Proliferation CellCycle->Proliferation Drives S_G2_Arrest->Proliferation Blocks

Caption: PCAC at low concentrations inhibits cell cycle progression, leading to S/G2 phase arrest and subsequent blockage of cancer cell proliferation.

Induction of Apoptosis

At concentrations exceeding 50 µg/mL, the primary mechanism of PCAC-induced cell death shifts to apoptosis.[1][2] This programmed cell death is caspase-dependent and involves the activation of both the extrinsic and intrinsic apoptotic pathways.

The apoptotic cascade initiated by PCAC is characterized by the following key events:

  • Activation of Initiator Caspases: PCAC treatment leads to the cleavage and activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).

  • Activation of Executioner Caspase: The activation of initiator caspases converges on the cleavage and activation of caspase-3, the primary executioner caspase.

  • Modulation of Bcl-2 Family Proteins: The involvement of the intrinsic pathway suggests that PCAC likely influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Signaling Pathway of PCAC-Induced Apoptosis:

G2 cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PCAC_high This compound (>50 µg/mL) Caspase8 Caspase-8 Activation PCAC_high->Caspase8 Caspase9 Caspase-9 Activation PCAC_high->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G3 Start Seed Cells (96-well plate) Treatment Treat with PCAC (Various Concentrations) Start->Treatment MTT_add Add MTT Solution Treatment->MTT_add Incubate Incubate (4h, 37°C) MTT_add->Incubate Dissolve Dissolve Formazan (DMSO) Incubate->Dissolve Read Measure Absorbance (570 nm) Dissolve->Read End Calculate Viability Read->End

References

An In-depth Technical Guide to Isoatriplicolide Tiglate: From Natural Origin to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. This molecule has been isolated from plants of the Paulownia genus, such as Paulownia tomentosa (formerly misidentified as Paulownia coreana in some literature).[1][2] While plants from the Paulownia genus have been utilized in traditional medicine for various purposes, including the treatment of infectious diseases and cancer, the specific role of the isolated compound, this compound, is primarily understood through modern scientific investigation rather than historical traditional use.[1][3][4] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols used to elucidate these activities.

Pharmacological Activities

Research into this compound has revealed significant potential in two main areas: anti-cancer and neuroprotective activities.

  • Antiproliferative and Cytotoxic Activity: this compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Studies show it inhibits cell proliferation and induces cell death in a dose- and time-dependent manner.[5] At lower concentrations (e.g., <10 µg/mL), it tends to suppress cancer cell growth, while at higher concentrations (>50 µg/mL), it actively induces apoptosis, or programmed cell death.[1][3][5] This activity has been observed in breast cancer (MDA-MB-231, MCF7, HS578T, T47D) and cervical cancer (HeLa, SiHa, C33A) cell lines.[1][5] The mechanism involves inducing cell cycle arrest, particularly in the S/G2 phase, and activating both extrinsic and intrinsic apoptotic pathways.[1][3]

  • Neuroprotective Effects: Beyond its anti-cancer properties, this compound has also been identified as a neuroprotective agent. It has shown significant protective activity against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[6] This suggests a potential therapeutic application in neurological conditions characterized by excitotoxicity.

Mechanism of Action: Modulation of Apoptotic Pathways

The primary anti-cancer mechanism of this compound involves the induction of apoptosis through the caspase signaling cascade. Western blot analyses have confirmed that treatment with this compound leads to a decrease in the expression of pro-caspases 8, 9, and 3, which corresponds to an increase in their active forms.[1] This indicates the activation of both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways, converging on the executioner caspase-3 to dismantle the cell.

Caption: Apoptosis induction by this compound.

Quantitative Data Summary

The biological activities of this compound have been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) and effective concentration data from published studies.

Activity Type Cell Line / Model Parameter Measured Concentration / Effect Reference
AntiproliferationMDA-MB-231 (Breast Cancer)Cell Growth InhibitionHighly inhibited at 10 µg/mL[5]
AntiproliferationMCF7 (Breast Cancer)Cell Growth InhibitionHighly inhibited at 10 µg/mL[5]
Cell Cycle ArrestMDA-MB-231 (Breast Cancer)S/G2 Phase ArrestEffective at < 10 µg/mL[1]
Apoptosis InductionMDA-MB-231 (Breast Cancer)Caspase ActivationEffective at > 50 µg/mL[1]
NeuroprotectionPrimary Rat Cortical CellsCell Viability vs. Glutamate~50% viability at 0.1 µM to 10 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.

Cell Culture and Proliferation Assay
  • Cell Lines: Human breast cancer (e.g., MDA-MB-231) and cervical cancer cell lines are commonly used.[5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assay:

    • Cells are seeded in 24-well plates and allowed to form a confluent monolayer for 24 hours.[5]

    • The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 30, 50, 100 µg/mL) or a vehicle control (e.g., DMSO).[5]

    • Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[5]

    • Cell viability and proliferation can be assessed using methods like the MTT assay or by direct cell counting.

Cell Cycle Analysis
  • Protocol:

    • Cells (e.g., MDA-MB-231) are treated with the compound (e.g., 10 μg/mL of this compound) for a specified time.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol.

    • Fixed cells are washed again and stained with a solution containing propidium iodide (PI) and RNase.

    • The DNA content of the cells is analyzed by flow cytometry (FACS).[5] The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Western Blot Analysis for Apoptosis Markers
  • Purpose: To detect changes in protein levels of key apoptosis regulators like caspases.

  • Protocol:

    • Protein Extraction: Treated and untreated cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated with primary antibodies specific for the target proteins (e.g., anti-pro-caspase-3, anti-active-caspase-3).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

G cluster_prep Sample Preparation cluster_analysis Western Blot Analysis A Cell Culture & Treatment with This compound B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE (Separation) C->D E Membrane Transfer (Blotting) D->E F Antibody Incubation (Primary & Secondary) E->F G Detection (ECL) & Imaging F->G H Quantify Protein Expression Levels G->H Data Analysis

Caption: General workflow for Western Blot analysis.

References

Methodological & Application

Application Notes and Protocols for Isoatriplicolide Tiglate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Isoatriplicolide tiglate, a sesquiterpene lactone, in various in vitro cell culture assays to assess its anti-cancer and potential anti-inflammatory properties.

Overview

This compound has demonstrated significant dose- and time-dependent antiproliferative and apoptotic effects in various cancer cell lines, particularly breast and cervical cancer. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways. These protocols outline the necessary steps to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.

Data Presentation

Antiproliferative Activity of this compound
Cell LineCancer TypeEffectConcentrationTime Point
MDA-MB-231Breast CancerStrong Cytotoxic Effect>10 µg/mL24, 48, 72 hours
MCF7Breast CancerSimilar to MDA-MB-231Not SpecifiedNot Specified
HeLaCervical CancerAntiproliferativeNot SpecifiedNot Specified
Additional six human breast and cervical cancer cell linesBreast and Cervical CancerProliferation InhibitionNot SpecifiedNot Specified
Dose-Dependent Mechanism of Action of this compound
Concentration RangeCellular EffectKey Molecular Events
<10 µg/mLCell Cycle Arrest (S/G2 phase)Inhibition of cell proliferation
>50 µg/mLApoptosisActivation of Caspase-8, -9, and -3

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with a low concentration of this compound (e.g., 10 µg/mL) for 24, 48, and 72 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Caspase Activation

This protocol detects the activation of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies (e.g., anti-Caspase-3, -8, -9, and anti-cleaved Caspase-3, -8, -9)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound at apoptosis-inducing concentrations (e.g., >50 µg/mL).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

  • Analyze the expression levels of pro-caspases and their cleaved, active forms.

Anti-inflammatory Activity Assessment

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (Lipopolysaccharide)

  • This compound

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Perform the Griess assay according to the manufacturer's instructions to measure nitrite concentration, an indicator of NO production.

  • Measure the absorbance at 540 nm.

This protocol assesses the effect of this compound on the NF-κB signaling pathway.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)

  • LPS or TNF-α as a stimulant

  • This compound

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS or TNF-α.

  • After the appropriate incubation time, lyse the cells.

  • Measure the luciferase activity using a luminometer according to the assay kit's protocol.

  • Determine the percentage of inhibition of NF-κB activity.

Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI Staining) cluster_wb Western Blot (Caspase Activation) seed_cells_mtt Seed Cells treat_mtt Treat with This compound seed_cells_mtt->treat_mtt incubate_mtt Incubate (24-72h) treat_mtt->incubate_mtt add_mtt Add MTT incubate_mtt->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance_mtt Read Absorbance dissolve_formazan->read_absorbance_mtt seed_cells_apop Seed Cells treat_apop Treat with This compound seed_cells_apop->treat_apop harvest_cells_apop Harvest & Stain treat_apop->harvest_cells_apop flow_cytometry_apop Flow Cytometry harvest_cells_apop->flow_cytometry_apop seed_cells_cc Seed Cells treat_cc Treat with This compound seed_cells_cc->treat_cc fix_stain_cc Fix & Stain with PI treat_cc->fix_stain_cc flow_cytometry_cc Flow Cytometry fix_stain_cc->flow_cytometry_cc treat_wb Treat Cells lyse_cells_wb Lyse Cells treat_wb->lyse_cells_wb sds_page SDS-PAGE lyse_cells_wb->sds_page transfer_wb Transfer to Membrane sds_page->transfer_wb probe_wb Probe with Antibodies transfer_wb->probe_wb detect_wb Detect Protein probe_wb->detect_wb signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway iat This compound (>50 µg/mL) procaspase8 Pro-Caspase-8 iat->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-Caspase-3 caspase8->procaspase3 iat_int This compound (>50 µg/mL) procaspase9 Pro-Caspase-9 iat_int->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., iNOS) nucleus->gene_expression Transcription iat This compound iat->ikk Inhibition

Application Notes and Protocols for Isoatriplicolide Tiglate in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate, a sesquiterpene lactone isolated from plants of the Paulownia genus, has demonstrated significant neuroprotective properties in preclinical research.[1] This document provides detailed application notes and protocols for researchers investigating the neuroprotective effects of this compound, with a focus on its dosage and potential mechanisms of action. The information is compiled from published in vitro studies and general knowledge of the pharmacological activities of sesquiterpene lactones.

Disclaimer: The following protocols and dosage information are intended for research purposes only and are not a substitute for rigorous, independent experimental design and validation. Currently, there is a lack of published in vivo data for this compound in the context of neuroprotection. Researchers should exercise caution and conduct thorough dose-response and toxicity studies when transitioning to in vivo models.

Data Presentation: In Vitro Neuroprotection Dosage

The following table summarizes the effective concentrations of this compound in a key in vitro neuroprotection study.

Model Cell Type Neurotoxic Insult Effective Concentration Range Observed Effect Reference
In VitroPrimary Cultured Rat Cortical NeuronsGlutamate1 µM - 10 µMSignificant neuroprotection, with cell viability of approximately 43-78%[1]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound against glutamate-induced toxicity in primary neuronal cultures.[1]

1. Materials and Reagents:

  • This compound

  • Primary cortical neurons (e.g., from rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

2. Experimental Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical neurons from embryonic day 18 rat fetuses according to standard laboratory protocols.

    • Plate the neurons on poly-D-lysine coated 96-well plates at a suitable density.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Allow the neurons to mature for at least 7 days in vitro before treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).

    • Pre-treat the mature neuronal cultures with the different concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control group (medium with DMSO at the same final concentration as the highest this compound dose).

  • Induction of Neurotoxicity:

    • After the pre-treatment period, expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 10 minutes or as optimized for the specific culture system). A control group without glutamate exposure should also be included.

  • Assessment of Neuroprotection (Cell Viability Assay):

    • Following glutamate exposure, wash the cells with PBS and replace the medium with fresh culture medium.

    • Incubate the cells for a further 24 hours.

    • Assess cell viability using the MTT assay or a similar method.

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group (untreated, no glutamate).

3. Data Analysis:

  • Express data as mean ± standard deviation.

  • Perform statistical analysis using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Insult cluster_analysis Analysis prep1 Isolate Primary Cortical Neurons prep2 Plate on Poly-D-lysine Coated Plates prep1->prep2 prep3 Mature Neurons (7 days in vitro) prep2->prep3 treat1 Pre-treat with this compound (24h) prep3->treat1 treat2 Induce Neurotoxicity with Glutamate treat1->treat2 analysis1 Incubate (24h) treat2->analysis1 analysis2 Assess Cell Viability (MTT Assay) analysis1->analysis2 analysis3 Data Analysis analysis2->analysis3

Caption: Workflow for in vitro neuroprotection assay.

Proposed Neuroprotective Signaling Pathways

While the precise mechanism of this compound's neuroprotective effect is not fully elucidated, based on the activity of other sesquiterpene lactones, a plausible mechanism involves the modulation of inflammatory and apoptotic pathways.

signaling_pathway cluster_stimulus Neurotoxic Stimulus cluster_pathways Intracellular Signaling cluster_compound This compound Action cluster_outcome Cellular Outcome stimulus e.g., Glutamate, Oxidative Stress nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathways (ERK, JNK, p38) stimulus->mapk apoptosis Apoptotic Pathway stimulus->apoptosis pro_inflammatory Pro-inflammatory Gene Expression nfkb->pro_inflammatory mapk->pro_inflammatory caspases Caspase Activation apoptosis->caspases outcome Neuroprotection (Increased Cell Survival) pro_inflammatory->outcome Reduces caspases->outcome Reduces compound Isoatriplicolide Tiglate compound->nfkb Inhibits compound->mapk Inhibits compound->apoptosis Modulates

Caption: Proposed neuroprotective signaling pathways.

Discussion and Future Directions

The available data strongly supports the neuroprotective potential of this compound in vitro against glutamate-induced excitotoxicity. The proposed mechanism of action, through the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPKs, is consistent with the known activities of other sesquiterpene lactones.[2][3][4][5] Furthermore, its ability to modulate apoptotic pathways, as seen in cancer cell studies, suggests a multi-faceted neuroprotective profile.[6][7][8]

The critical next step for the development of this compound as a potential neuroprotective agent is the transition to in vivo models of neurodegenerative diseases (e.g., stroke, Alzheimer's disease, Parkinson's disease). Researchers should consider the following:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To determine the bioavailability, distribution, metabolism, and excretion of this compound.

  • Toxicity Studies: To establish a safe dosage range for in vivo experiments.

  • Dose-Response Studies: To identify the optimal therapeutic dose in relevant animal models.

  • Route of Administration: To explore various delivery methods (e.g., oral, intravenous, intraperitoneal) to achieve therapeutic concentrations in the central nervous system.

References

Synthesis of Isoatriplicolide Tiglate Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic approaches toward Isoatriplicolide tiglate and its derivatives. This guide includes theoretical background, potential synthetic strategies, and generalized experimental protocols based on the synthesis of structurally related guaianolide sesquiterpene lactones.

This compound is a sesquiterpene lactone belonging to the guaianolide class, a large family of natural products known for their diverse and potent biological activities. The complex tricyclic 5-7-5 fused ring system and multiple stereocenters of guaianolides present a significant challenge for synthetic chemists. This document outlines key strategies that can be adapted for the synthesis of this compound derivatives, focusing on the construction of the core guaianolide skeleton and the introduction of key functional groups.

I. Retrosynthetic Analysis and Strategic Considerations

The synthesis of complex guaianolides like this compound often begins from readily available chiral starting materials (a "chiral pool" approach) to control the stereochemistry of the final product. Common starting materials include natural terpenes such as (-)-α-santonin and R-carvone.

A general retrosynthetic approach for a guaianolide core, which can be adapted for this compound, is depicted below. This involves disconnecting the molecule at key bonds to simplify the structure into more easily synthesized precursors.

Retrosynthesis This compound Derivative This compound Derivative Functional Group Interconversion Functional Group Interconversion This compound Derivative->Functional Group Interconversion Tiglate Esterification Guaianolide Core Guaianolide Core Key Cyclization Key Cyclization Guaianolide Core->Key Cyclization Functional Group Interconversion->Guaianolide Core Cyclization Precursor Cyclization Precursor Elaboration Elaboration Cyclization Precursor->Elaboration Key Cyclization->Cyclization Precursor Chiral Starting Material Chiral Starting Material Elaboration->Chiral Starting Material

Caption: Retrosynthetic analysis of an this compound derivative.

Key synthetic strategies for constructing the guaianolide skeleton include:

  • Biomimetic Synthesis: Mimicking the proposed biosynthetic pathways in nature, often involving cyclization of a germacrane precursor.

  • Domino Reactions and Cascade Reactions: Multi-step transformations that occur in a single pot, efficiently building molecular complexity.

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of the seven-membered ring.

  • Photochemical Rearrangements: Classic methods, such as the dienone photochemical rearrangement of santonin derivatives, have been extensively used.[1]

  • Allylative Approaches: Utilizing metal-mediated aldehyde allylation to construct key carbon-carbon bonds.[1]

II. Experimental Protocols (Generalized)

The following protocols are generalized from the synthesis of related guaianolide natural products and provide a starting point for the development of a specific synthesis of this compound derivatives.

Protocol 1: Construction of a Key Bicyclic Intermediate from a Chiral Pool Precursor

This protocol outlines a sequence starting from a carvone-derived fragment, a common strategy in guaianolide synthesis.[2]

Objective: To synthesize a bicyclic intermediate containing the fused five- and seven-membered rings.

Materials:

  • (R)-carvone

  • Acetaldehyde

  • L-selectride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Calcium hypochlorite (Ca(OCl)₂)

  • Appropriate solvents (e.g., THF, CH₂Cl₂, Et₂O) and reagents for workup and purification.

Procedure:

  • Reductive Alkylation: To a solution of (R)-carvone in anhydrous THF at -78 °C, add L-selectride dropwise. After stirring for 30 minutes, add acetaldehyde and continue stirring for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. Purify the crude product by column chromatography.

  • Mesylation: Dissolve the resulting secondary alcohol in CH₂Cl₂ and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Stir the reaction for 1 hour, then wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Dehydration: Dissolve the mesylate in CH₂Cl₂ and add DBU. Stir the mixture at room temperature overnight. Wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Purify the resulting diene by column chromatography.

  • Allylic Chlorination: To a solution of the diene in a suitable solvent, add Ca(OCl)₂ and stir at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate. Purify the crude chloride by column chromatography to yield the bicyclic precursor.[2]

Protocol 2: Formation of the Tricyclic Guaianolide Core via a Cascade Reaction

This protocol describes a key oxy-Cope/ene reaction cascade to form the 5-7-5 ring system.[2]

Objective: To construct the tricyclic guaianolide lactone motif.

Materials:

  • Bicyclic precursor from Protocol 1

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-Crown-6

  • Anhydrous THF

  • Reagents for workup and purification.

Procedure:

  • Precursor Preparation: The bicyclic precursor is further elaborated to an elemanolide-type scaffold suitable for the cascade reaction. This typically involves the stereoselective introduction of an unsaturated alkyl chain.

  • Oxy-Cope/Ene Reaction Cascade: To a solution of the elemanolide precursor in anhydrous THF at a low temperature (e.g., -78 °C), add KHMDS and 18-crown-6. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). This cascade reaction forms the guaianolide core in a stereodivergent manner, potentially yielding both C1 epimers.[2]

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting guaianolide lactones by column chromatography.

Protocol 3: Late-Stage Functionalization to Introduce the Tiglate Ester

Objective: To introduce the tiglate ester group at the desired position on the guaianolide core.

Materials:

  • Synthesized guaianolide core with a free hydroxyl group

  • Tiglic anhydride or tigloyl chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine or triethylamine

  • Anhydrous CH₂Cl₂

Procedure:

  • Esterification: Dissolve the guaianolide core in anhydrous CH₂Cl₂. Add pyridine (or triethylamine) and a catalytic amount of DMAP.

  • Add tiglic anhydride or tigloyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract with CH₂Cl₂. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate. Purify the crude product by column chromatography to obtain the this compound derivative.

III. Data Presentation

Successful synthesis of this compound derivatives requires rigorous characterization of all intermediates and the final products. The following tables provide a template for organizing the quantitative data obtained during a synthetic campaign.

Table 1: Summary of Reaction Yields for the Synthesis of a Guaianolide Intermediate

StepReactionStarting MaterialProductYield (%)
1Reductive Alkylation(R)-carvoneSecondary Alcohole.g., 85
2MesylationSecondary AlcoholMesylatee.g., 95
3DehydrationMesylateDienee.g., 78
4Allylic ChlorinationDieneBicyclic Precursore.g., 65
5Cascade ReactionElemanolide ScaffoldGuaianolide Coree.g., 50
6EsterificationGuaianolide CoreTiglate Derivativee.g., 90

Table 2: Spectroscopic Data for a Hypothetical this compound Derivative

Compound¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)HRMS (ESI) m/z [M+H]⁺
Guaianolide Core List characteristic proton signalsList characteristic carbon signalsCalculated and Found masses
This compound Derivative List characteristic proton signals, including those for the tiglate moietyList characteristic carbon signals, including those for the tiglate moietyCalculated and Found masses

IV. Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and a hypothetical signaling pathway that could be investigated with the synthesized derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Protocol1 Protocol 1: Bicyclic Intermediate Synthesis Start->Protocol1 Purification1 Purification (Column Chromatography) Protocol1->Purification1 Protocol2 Protocol 2: Guaianolide Core Formation Purification1->Protocol2 Purification2 Purification (Column Chromatography) Protocol2->Purification2 Protocol3 Protocol 3: Tiglate Esterification Purification2->Protocol3 Purification3 Purification (HPLC) Protocol3->Purification3 Characterization Structural Characterization (NMR, MS) Purification3->Characterization Final_Product This compound Derivative Characterization->Final_Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Signaling_Pathway Isoatriplicolide_Derivative Isoatriplicolide Tiglate Derivative Target_Protein Target Protein (e.g., Kinase, Transcription Factor) Isoatriplicolide_Derivative->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Biological_Response Biological Response (e.g., Apoptosis, Anti-inflammatory) Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical signaling pathway modulated by an this compound derivative.

V. Conclusion

The synthesis of this compound and its derivatives is a challenging endeavor that requires a robust synthetic strategy and careful execution of complex chemical transformations. By leveraging established methods for the synthesis of guaianolide sesquiterpene lactones, researchers can access these biologically important molecules for further investigation in drug discovery and chemical biology. The protocols and strategies outlined in this document provide a foundation for the development of a successful synthetic route to this promising class of natural products.

References

Application Notes and Protocols: Isoatriplicolide Tiglate for Inducing Apoptosis in MDA-MB-231 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate, also referred to as PCAC, is a sesquiterpene lactone that has demonstrated significant anti-proliferative effects on various cancer cell lines. In the context of triple-negative breast cancer, a particularly aggressive subtype, this compound has been shown to induce apoptosis in MDA-MB-231 cells. This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of this compound on MDA-MB-231 cells. The information is compiled from studies on its mechanism of action, including its impact on cell viability, apoptosis induction, and the underlying signaling pathways.

Mechanism of Action

This compound exhibits a dose-dependent effect on MDA-MB-231 cells. At lower concentrations (<10 µg/mL), it primarily induces cell cycle arrest, inhibiting cell proliferation.[1] At higher concentrations (>50 µg/mL), it triggers programmed cell death through apoptosis.[1]

The apoptotic mechanism of this compound in MDA-MB-231 cells involves the activation of both the intrinsic and extrinsic pathways.[1] This is evidenced by the activation of key initiator and effector caspases. Specifically, treatment with this compound leads to the cleavage and activation of caspase-8 (a key initiator of the extrinsic pathway), caspase-9 (a key initiator of the intrinsic pathway), and caspase-3 (a key executioner caspase).[1] Furthermore, this compound treatment results in an increased expression of the pro-apoptotic protein BAX, a member of the Bcl-2 family that plays a crucial role in the mitochondrial (intrinsic) pathway of apoptosis.[1] Studies have confirmed that the observed cell death is a result of apoptosis and not senescence.[1]

Data Presentation

Table 1: Effect of this compound on MDA-MB-231 Cell Viability

Concentration (µg/mL)Treatment Time (hours)EffectReference
<10Not SpecifiedInhibition of cell proliferation, Cell cycle arrest[1]
>50Not SpecifiedInduction of apoptosis[1]

Table 2: Key Protein Modulation by this compound in MDA-MB-231 Cells

ProteinEffectPathwayReference
Pro-caspase-8DecreasedExtrinsic Apoptosis[1]
Cleaved Caspase-8IncreasedExtrinsic Apoptosis[1]
Pro-caspase-9DecreasedIntrinsic Apoptosis[1]
Cleaved Caspase-9IncreasedIntrinsic Apoptosis[1]
Pro-caspase-3DecreasedCommon Execution[1]
Cleaved Caspase-3IncreasedCommon Execution[1]
BAXIncreasedIntrinsic Apoptosis[1]

Mandatory Visualizations

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondria Mitochondria Pro-caspase-9 Pro-caspase-9 Mitochondria->Pro-caspase-9 Cytochrome c release BAX BAX Mitochondria->BAX Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors Induces This compound->Mitochondria Induces This compound->BAX Upregulates G Start Start Seed MDA-MB-231 cells Seed MDA-MB-231 cells Treat with this compound Treat with this compound Seed MDA-MB-231 cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubate->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Assay (Annexin V/PI) Protein Extraction Protein Extraction Incubate->Protein Extraction End End Cell Viability Assay (MTT)->End Apoptosis Assay (Annexin V/PI)->End Western Blot Western Blot Protein Extraction->Western Blot Analyze Caspases, BAX Analyze Caspases, BAX Western Blot->Analyze Caspases, BAX Analyze Caspases, BAX->End

References

Application Notes and Protocols for the Quantification of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate is a sesquiterpene lactone that has garnered research interest due to its potential biological activities, including neuroprotective effects against glutamate-induced toxicity. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. This document provides detailed application notes and protocols for the quantification of this compound using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of trace levels of organic molecules in complex mixtures. The combination of chromatographic separation with the specificity of mass spectrometric detection allows for reliable identification and quantification.

Instrumentation

A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve. Recommended concentrations may range from 1 ng/mL to 1000 ng/mL.

Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 10 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Perform extraction using ultrasonication for 30 minutes, followed by maceration for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

    • Reconstitute the dried extract in a minimal amount of the appropriate solvent.

    • Use a C18 SPE cartridge, pre-conditioned with methanol and water.

    • Load the sample and wash with a low-organic solvent mixture to remove polar impurities.

    • Elute the target analyte with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and can be optimized for specific instrumentation and matrices.

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.
Method Validation

The analytical method should be validated according to standard guidelines to ensure its reliability. Key validation parameters include:

ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area against the concentration of the standards. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be <15%.
Accuracy Determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. Recovery should ideally be within 85-115%.
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Quantification

ParameterResult
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (Recovery %) 92 - 108%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction cleanup SPE Cleanup (Optional) extraction->cleanup final_sample Final Sample cleanup->final_sample lc_separation HPLC/UHPLC Separation final_sample->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway glutamate Glutamate receptor NMDA Receptor glutamate->receptor calcium Ca2+ Influx receptor->calcium ros ROS Production calcium->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis isoatriplicolide Isoatriplicolide tiglate isoatriplicolide->stress Inhibition

Caption: Postulated neuroprotective signaling pathway of this compound.

Application Notes and Protocols for In Vivo Studies of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Isoatriplicolide Tiglate and detailed protocols for its application in in vivo research models. Due to the limited availability of direct in vivo studies on this compound, the following protocols are based on established methodologies for the delivery of poorly water-soluble compounds, particularly other sesquiterpene lactones.

Introduction to this compound

This compound is a sesquiterpene lactone that has demonstrated significant anti-proliferative and pro-apoptotic effects in in vitro studies.[1][2][3] Isolated from Paulownia coreana, it has shown potential as an anti-cancer agent, particularly against breast and cervical cancer cell lines.[1][2][3] In vitro evidence suggests that this compound can induce cell cycle arrest at the S/G2 phase and trigger apoptosis through both extrinsic and intrinsic pathways.[1][2]

Physicochemical Properties and Formulation Challenges

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound based on in vitro findings, which show induction of apoptosis through the activation of caspase-8, -9, and -3.[1][2]

Isoatriplicolide_Tiglate_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pro-caspase-8 Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Pro-caspase-9 Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Pro-caspase-8 activates This compound->Pro-caspase-9 activates

Proposed apoptotic signaling pathway of this compound.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from in vitro studies on this compound.

Cell LineAssayConcentrationEffectReference
MDA-MB-231 (Breast Cancer)Cell Proliferation< 10 µg/mLSuppression of cell growth[1][2]
MDA-MB-231 (Breast Cancer)Apoptosis Induction> 50 µg/mLInduction of apoptosis[1][2]
Various Breast & Cervical Cancer LinesCell ProliferationNot specifiedInhibition of proliferation[1][2]

Protocols for In Vivo Delivery of this compound

The following are proposed protocols for the in vivo administration of this compound. It is crucial to perform pilot studies to determine the maximum tolerated dose (MTD) and optimal formulation for your specific animal model.

Formulation Protocol for a Poorly Soluble Sesquiterpene Lactone

This protocol outlines a common method for formulating a poorly water-soluble compound for intraperitoneal or intravenous injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO. For example, for a 10 mg/mL final concentration, you might start by dissolving 100 mg of the compound in 1 mL of DMSO.

  • In a separate tube, prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. A typical ratio is 10:10:80 (v/v/v) of DMSO:PEG400:Saline or 10:20:70 of DMSO:Tween 80:Saline.

  • Slowly add the this compound/DMSO solution to the vehicle solution while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

Intraperitoneal (IP) Injection Protocol

Animal Model: Nude mice with xenograft tumors.

Procedure:

  • Prepare the this compound formulation as described in section 5.1.

  • Accurately weigh each animal to determine the correct injection volume.

  • Administer the formulation via intraperitoneal injection at a volume of 100 µL per 10 grams of body weight.

  • The dosing schedule will need to be determined in a pilot study, but a common starting point is once daily or every other day for 2-4 weeks.

  • Monitor the animals daily for signs of toxicity, and measure tumor volume at regular intervals.

Oral Gavage Protocol

For some sesquiterpene lactones, oral administration has been shown to be effective.

Procedure:

  • Prepare the this compound formulation. For oral gavage, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water may be suitable.

  • Accurately weigh each animal.

  • Administer the formulation directly into the stomach using a gavage needle at a volume of 100 µL per 10 grams of body weight.

  • Follow the dosing schedule and monitoring procedures as outlined for IP injection.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

in_vivo_workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Treatment with this compound or Vehicle Treatment with this compound or Vehicle Randomization into Treatment Groups->Treatment with this compound or Vehicle Monitoring of Tumor Growth and Animal Health Monitoring of Tumor Growth and Animal Health Treatment with this compound or Vehicle->Monitoring of Tumor Growth and Animal Health Endpoint: Tumor Excision and Analysis Endpoint: Tumor Excision and Analysis Monitoring of Tumor Growth and Animal Health->Endpoint: Tumor Excision and Analysis Data Analysis and Interpretation Data Analysis and Interpretation Endpoint: Tumor Excision and Analysis->Data Analysis and Interpretation

Workflow for an in vivo efficacy study.

Data Collection and Analysis for In Vivo Studies

The following table provides a template for recording key data during an in vivo study.

Animal IDTreatment GroupBody Weight (g)Tumor Volume (mm³)Observations (e.g., toxicity signs)

Tumor Volume Calculation: Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Statistical Analysis: Tumor growth inhibition should be calculated and statistically analyzed using appropriate methods, such as a t-test or ANOVA, to compare treatment groups with the vehicle control group.

Conclusion

While direct in vivo data for this compound is currently lacking, the available in vitro evidence strongly supports its potential as an anti-cancer agent. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute in vivo studies to further evaluate its therapeutic efficacy. Careful formulation development and pilot toxicity studies will be critical for the successful translation of this promising natural product into preclinical and potentially clinical settings.

References

Application Notes & Protocols: Investigating the Anti-Cancer Potential of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Isoatriplicolide tiglate's anti-cancer properties and detailed protocols for its investigation. While studies on its combination with other chemotherapeutics are not yet available in the public domain, this document serves as a foundational guide for researchers to explore its potential as a monotherapy and to design future studies on synergistic combinations.

Introduction

This compound, a sesquiterpene lactone isolated from Paulownia coreana, has demonstrated significant anti-proliferative activity against various cancer cell lines, particularly breast and cervical cancer.[1][2][3] Its mechanism of action is dose-dependent, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[1][2] This dual-action profile makes it a compelling candidate for further oncological research.

Mechanism of Action

This compound exerts its anti-cancer effects through two primary mechanisms depending on its concentration:

  • Cell Cycle Arrest: At lower concentrations (e.g., <10 µg/mL), it induces cell cycle arrest in the S/G2 phase, thereby inhibiting cell proliferation.[1][2]

  • Apoptosis Induction: At higher concentrations (e.g., >50 µg/mL), it triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] This process is mediated by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[2][3]

Data Presentation

The following tables summarize the quantitative data from existing studies on the efficacy of this compound in various cancer cell lines.

Table 1: Effective Concentrations of this compound in Cancer Cell Lines

Cell LineCancer TypeEffectEffective ConcentrationReference
MDA-MB-231Breast CancerCell Cycle Arrest (S/G2 Phase)< 10 µg/mL[1][2]
MDA-MB-231Breast CancerApoptosis Induction> 50 µg/mL[1][2]
VariousBreast & CervicalAnti-proliferativeDose-dependent[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound. These can be adapted for combination studies by including additional treatment arms with other chemotherapeutic agents.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using dose-response curve analysis.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 10 µg/mL) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 50 µg/mL) for the desired time period (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of apoptosis by detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the known signaling pathway of this compound-induced apoptosis and a suggested experimental workflow for its evaluation.

G IAT This compound (> 50 µg/mL) Extrinsic Extrinsic Pathway (Death Receptor) IAT->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) IAT->Intrinsic ProCasp8 Pro-Caspase-8 Extrinsic->ProCasp8 ProCasp9 Pro-Caspase-9 Intrinsic->ProCasp9 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

G Start Start: Cancer Cell Lines Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT) Determine IC50 Treatment->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Viability->CellCycle Based on IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) Viability->ApoptosisAssay Based on IC50 Mechanism Mechanism of Action Study ApoptosisAssay->Mechanism WesternBlot Western Blot Analysis (Caspases, Bcl-2 family) Mechanism->WesternBlot Combination Future Work: Combination with Chemotherapeutics WesternBlot->Combination

References

Application Notes & Protocols: Investigating the Anti-Inflammatory Effects of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoatriplicolide tiglate is a sesquiterpene lactone, a class of compounds known for a variety of biological activities. While some research has touched upon its antiproliferative effects, its potential as an anti-inflammatory agent remains largely unexplored.[1][2][3][4][5] These application notes provide a comprehensive experimental framework to systematically evaluate the anti-inflammatory properties of this compound, from initial screening to elucidation of its mechanism of action. The protocols are designed for researchers in pharmacology, immunology, and drug discovery.

The proposed experimental design focuses on in vitro assays using the well-established RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[6][7] Macrophages are key players in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators.[8][9] This experimental plan will assess the ability of this compound to modulate this response.

Experimental Workflow & Signaling Pathways

The overall experimental workflow is designed to first establish a safe dose range for this compound, then to screen for its anti-inflammatory activity, and finally to investigate the underlying molecular mechanisms.

experimental_workflow cluster_phase1 Phase 1: Preliminary Assays cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Pathway Analysis cytotoxicity Cell Viability Assay (MTT) screening NO Production Assay (Griess Reagent) cytotoxicity->screening Determine non-toxic concentrations cytokine Cytokine Quantification (ELISA) screening->cytokine Confirm anti-inflammatory effect western Western Blot Analysis cytokine->western Investigate protein expression nfkb NF-κB Pathway western->nfkb mapk MAPK Pathway western->mapk

Caption: Overall experimental workflow for evaluating the anti-inflammatory effects of this compound.

A key aspect of inflammation is the activation of intracellular signaling cascades that lead to the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[7][10][11] This study will investigate if this compound exerts its effects by modulating these pathways.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nuc->Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Genes Iso Isoatriplicolide tiglate Iso->IKK Iso->MAPKKK

Caption: Hypothesized mechanism of action of this compound on NF-κB and MAPK signaling pathways.

Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound to establish a non-toxic concentration range for subsequent experiments.[7]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 3: Nitric Oxide (NO) Production Assay

This assay screens for the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.[7]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.[6][7]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cell debris.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

This protocol investigates the effect of this compound on the NF-κB and MAPK signaling pathways by analyzing the expression and phosphorylation of key proteins.[7]

  • Cell Lysis: After treatment with this compound and/or LPS for appropriate time points, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data for each experiment.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Control)100 ± 4.5
198.7 ± 5.1
597.2 ± 4.8
1095.5 ± 5.3
2592.1 ± 6.0
5075.3 ± 5.7
10045.8 ± 6.2**
Hypothetical data, *p < 0.05, *p < 0.01 vs. control

Table 2: Inhibition of LPS-Induced NO Production by this compound

TreatmentNO Concentration (µM) ± SD% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.1-
LPS + Iso (1 µM)22.5 ± 1.912.8%
LPS + Iso (5 µM)15.7 ± 1.539.1%
LPS + Iso (10 µM)8.9 ± 1.1 65.5%
LPS + Iso (25 µM)4.3 ± 0.883.3%
Hypothetical data, *p < 0.05, *p < 0.01 vs. LPS alone

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-1β (pg/mL) ± SD
Control25.3 ± 5.115.8 ± 4.310.2 ± 3.1
LPS (1 µg/mL)2850.4 ± 150.71540.2 ± 120.5850.6 ± 95.4
LPS + Iso (10 µM)1345.9 ± 110.2 780.1 ± 98.6410.3 ± 70.8
LPS + Iso (25 µM)650.7 ± 85.3350.6 ± 65.2 180.9 ± 55.1
*Hypothetical data, *p < 0.01 vs. LPS alone

Table 4: Densitometric Analysis of Western Blot Results

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratio
Control0.15 ± 0.040.12 ± 0.030.21 ± 0.05
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.151.00 ± 0.13
LPS + Iso (25 µM)0.45 ± 0.09 0.38 ± 0.070.52 ± 0.10**
*Hypothetical data, normalized to LPS group, *p < 0.01 vs. LPS alone

References

Application Notes and Protocols for Isoatriplicolide Tiglate in Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate, a sesquiterpene lactone originally isolated from Paulownia tomentosa (erroneously first identified as Paulownia coreana), is a bioactive compound with demonstrated anti-proliferative effects on various cancer cell lines.[1][2][3] Its mechanism of action is notably dose-dependent, making it a compound of interest for cancer research and drug development. At lower concentrations (<10 µg/mL), this compound induces cell cycle arrest in the S and G2/M phases, thereby inhibiting cell proliferation.[1][2][3] At higher concentrations (>50 µg/mL), it triggers programmed cell death (apoptosis) through the activation of both intrinsic and extrinsic pathways.[1][2][3][4]

These distinct cellular responses make this compound a valuable tool for studying cell cycle regulation and apoptosis. Flow cytometry, a powerful technique for single-cell analysis, is the method of choice for elucidating these effects. By staining cells with a fluorescent DNA intercalating agent like propidium iodide (PI), one can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

This document provides detailed application notes and experimental protocols for utilizing this compound to study cell cycle arrest in cancer cell lines, with a specific focus on the MDA-MB-231 human breast cancer cell line, a well-documented model for its activity.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that is dependent on its concentration.

  • Low Concentration (<10 µg/mL): Cell Cycle Arrest. At these concentrations, the compound primarily halts the progression of the cell cycle at the S and G2/M phases.[1][2][3] This arrest prevents cancer cells from dividing and proliferating. While the precise molecular targets for this cell cycle arrest are not fully elucidated, it is a common mechanism for many anti-cancer agents.

  • High Concentration (>50 µg/mL): Apoptosis. At higher concentrations, this compound induces apoptosis, or programmed cell death. This process is mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Evidence suggests that this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1][2][3] This is supported by the observed cleavage and activation of initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and the executioner caspase-3.[1][2][3]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the expected quantitative data from a cell cycle analysis experiment using flow cytometry on MDA-MB-231 cells treated with this compound. The data is based on the published findings of S/G2 phase arrest and is presented for illustrative purposes.[1]

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)60 ± 525 ± 415 ± 3
This compound (10 µg/mL)30 ± 440 ± 530 ± 4

Values are represented as mean ± standard deviation and are illustrative of a typical S/G2 arrest.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing MDA-MB-231 cells and treating them with this compound.

Materials:

  • MDA-MB-231 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete DMEM.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare a working solution of this compound in complete DMEM from a stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Dosing: Remove the existing media from the wells and replace it with fresh media containing the desired concentration of this compound (e.g., 10 µg/mL for cell cycle arrest studies). Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours). A 72-hour incubation has been shown to be effective for inducing cell cycle arrest.[1]

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining

This protocol details the steps for preparing this compound-treated cells for cell cycle analysis using propidium iodide staining and flow cytometry.

Materials:

  • Treated and control cells from Protocol 1

  • Trypsin-EDTA

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: After the treatment period, aspirate the media and wash the cells once with PBS. Detach the cells by adding Trypsin-EDTA and incubating for 3-5 minutes at 37°C.

  • Cell Collection: Neutralize the trypsin with complete DMEM, and transfer the cell suspension to a 15 mL conical tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with cold PBS.

  • Resuspension and Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture and Treatment cluster_staining Sample Preparation and Staining cluster_analysis Data Acquisition and Analysis seed_cells Seed MDA-MB-231 Cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with this compound (or Vehicle Control) incubate_24h->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h harvest_cells Harvest and Wash Cells incubate_72h->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_pi Stain with Propidium Iodide/RNase A fix_cells->stain_pi flow_cytometry Acquire Data on Flow Cytometer stain_pi->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data

Caption: Experimental workflow for cell cycle analysis.

signaling_pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway iat This compound (High Concentration) death_receptors Death Receptors iat->death_receptors activates mitochondria Mitochondria iat->mitochondria induces stress pro_caspase8 Pro-caspase-8 death_receptors->pro_caspase8 recruits & activates caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 cleaves & activates pro_caspase9 Pro-caspase-9 mitochondria->pro_caspase9 releases factors for activation caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 cleaves & activates caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Isoatriplicolide Tiglate Extraction from Helianthus tuberosus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the extraction of isoatriplicolide tiglate and other sesquiterpene lactones from Helianthus tuberosus (Jerusalem artichoke). While this compound is not a widely documented constituent of Helianthus tuberosus, this guide provides troubleshooting strategies based on the extraction of similar sesquiterpene lactones from species within the Asteraceae family.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound from Helianthus tuberosus unexpectedly low?

Low yields can stem from several factors ranging from the plant material itself to the extraction and purification process. Key reasons include:

  • Low Natural Abundance: this compound may be a minor constituent in Helianthus tuberosus. The chemical profile of a plant can vary significantly based on its genetics, growing conditions, and harvest time.[1]

  • Incorrect Plant Part: Sesquiterpene lactones in Helianthus tuberosus are typically concentrated in the leaves.[2][3] Using tubers or stems may result in negligible yields.

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical. Solvents that are too polar or non-polar may not efficiently extract the target compound.

  • Compound Degradation: Sesquiterpene lactones can be sensitive to heat, light, and pH changes. High temperatures during solvent evaporation or prolonged extraction times can lead to degradation.[4]

  • Inefficient Purification: Significant sample loss can occur during chromatographic purification steps if not optimized.

Q2: Which part of the Helianthus tuberosus plant should be used for extraction?

For sesquiterpene lactones, the leaves are the primary source.[1][2][3] While tubers are rich in inulin and phenolic compounds, their sesquiterpene lactone content is generally low.[5][6][7][8] The concentration of these compounds can also be influenced by the plant's growth stage, with the early flowering period often being optimal for harvest.[1]

Q3: What are the most effective solvents for extracting sesquiterpene lactones?

Sesquiterpene lactones are typically of medium polarity. Therefore, solvents like ethanol, methanol, ethyl acetate, and chloroform are commonly used.[2] Often, a sequential extraction is performed, starting with a non-polar solvent (like hexane) to remove lipids and chlorophylls, followed by a medium-polarity solvent to extract the target compounds.[2]

Q4: How can I minimize the degradation of this compound during the process?

To prevent degradation:

  • Avoid High Temperatures: Use a rotary evaporator at low temperatures (e.g., below 40°C) for solvent removal.[4]

  • Protect from Light: Store extracts and fractions in amber vials or cover them with aluminum foil.

  • Control pH: Avoid strongly acidic or basic conditions during liquid-liquid partitioning, as the lactone ring can be susceptible to hydrolysis.

  • Work Efficiently: Minimize the time between extraction and purification to reduce the chance of enzymatic degradation or oxidation.[9]

Q5: What analytical methods are suitable for identifying and quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for both identification and quantification.[1][4] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[10]

Troubleshooting Guide for Low Extraction Yield

This guide addresses common problems encountered during the extraction of this compound and provides actionable solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[4]Ensure plant material is thoroughly dried at a low temperature (40-50°C) and ground into a fine, uniform powder.[4]
Inappropriate Solvent Choice: The solvent may be too polar or non-polar to effectively solubilize the target compound.Perform small-scale pilot extractions with a range of solvents (e.g., hexane, ethyl acetate, ethanol) to determine the optimal choice.
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction.[4]Optimize extraction time and temperature. For maceration, allow for at least 24-72 hours with periodic agitation.[4] For heat-assisted methods, ensure the temperature is not high enough to cause degradation.
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not be able to dissolve all the target compound.[4]Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material).
Low Concentration of Target in Crude Extract Plant Material Variability: The concentration of sesquiterpene lactones can vary significantly based on the plant's origin, cultivar, and harvest time.[1]Source plant material from a reputable supplier and consider harvesting at the early flowering stage. Analyze a small sample before proceeding with large-scale extraction.
Co-extraction of Interfering Compounds: High concentrations of pigments, lipids, or other secondary metabolites can complicate purification and mask the target compound.Perform a preliminary extraction with a non-polar solvent like hexane to "de-fat" the plant material before extracting with a medium-polarity solvent.
Loss of Compound During Purification Emulsion Formation in Liquid-Liquid Extraction: Emulsions can trap the target compound, leading to poor recovery.[11]To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or using centrifugation.[11]
Irreversible Adsorption on Silica Gel: Highly polar compounds can bind strongly to silica gel during column chromatography, resulting in poor elution.Consider using a different stationary phase (e.g., C18 reversed-phase silica) or adding a small percentage of a modifier (like acetic acid) to the mobile phase if the compound is stable.
Compound Degradation on a Solid Phase: Some compounds are sensitive to the acidic nature of standard silica gel.Use neutral or deactivated silica gel for chromatography.

Experimental Protocols

Proposed Protocol for Extraction and Isolation

This protocol is a general guideline and may require optimization.

  • Preparation of Plant Material:

    • Collect fresh leaves of Helianthus tuberosus during the early flowering stage.

    • Air-dry the leaves in a well-ventilated area away from direct sunlight, or use an oven at 40-50°C until brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves (e.g., 500 g) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.[2]

    • Filter the mixture and concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform successive liquid-liquid extractions in a separatory funnel with solvents of increasing polarity:

      • First, partition against hexane to remove non-polar compounds.

      • Next, partition the aqueous-methanolic layer against chloroform or ethyl acetate to extract medium-polarity compounds, including sesquiterpene lactones.[2]

    • Collect the chloroform/ethyl acetate fraction and evaporate the solvent under reduced pressure.

  • Chromatographic Purification:

    • Subject the chloroform/ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions containing the compound of interest and perform further purification by preparative HPLC if necessary.

Data Presentation

Table of Solvents for Extraction and Chromatography
SolventPolarity IndexTypical Use
n-Hexane0.1De-fatting, initial mobile phase in normal-phase chromatography
Toluene2.4Mobile phase component
Dichloromethane3.1Extraction, mobile phase
Chloroform4.1Extraction, mobile phase
Ethyl Acetate4.4Extraction, mobile phase
Acetone5.1Extraction, mobile phase
Ethanol5.2Initial extraction from plant material
Methanol6.6Initial extraction, polar mobile phase
Water10.2Used in solvent partitioning and reversed-phase chromatography

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound CheckPlant Step 1: Verify Plant Material Start->CheckPlant CheckExtraction Step 2: Evaluate Extraction Protocol Start->CheckExtraction CheckPurification Step 3: Assess Purification Steps Start->CheckPurification PlantPart Correct Plant Part? (Leaves) CheckPlant->PlantPart Source PlantQuality Optimal Harvest Time & Drying? CheckPlant->PlantQuality Preparation Solvent Optimal Solvent? CheckExtraction->Solvent Solvent Conditions Time/Temp/Ratio Optimized? CheckExtraction->Conditions Parameters Degradation Evidence of Degradation? CheckExtraction->Degradation Stability Partitioning Emulsions or Poor Partitioning? CheckPurification->Partitioning LLE Column Irreversible Adsorption on Column? CheckPurification->Column Chromatography Optimize Optimize Protocol PlantPart->Optimize PlantQuality->Optimize Solvent->Optimize Conditions->Optimize Degradation->Optimize Partitioning->Optimize Column->Optimize

Caption: Troubleshooting workflow for low extraction yield.

General Experimental Workflow

Experimental_Workflow PlantMaterial Plant Material (Dried, Powdered Leaves) Extraction Solvent Extraction (e.g., Ethanol) PlantMaterial->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) CrudeExtract->Partitioning EtOAc_Fraction Medium-Polarity Fraction Partitioning->EtOAc_Fraction ColumnChrom Column Chromatography (Silica Gel) EtOAc_Fraction->ColumnChrom Purification Further Purification (prep-HPLC) ColumnChrom->Purification FinalCompound Pure Isoatriplicolide Tiglate Purification->FinalCompound Analysis Analysis (HPLC, NMR, MS) FinalCompound->Analysis

Caption: General workflow for extraction and isolation.

Key Relationships for Yield Optimization

Yield_Optimization cluster_Material Plant Material cluster_Extraction Extraction cluster_Purification Purification Yield Final Yield PlantPart Plant Part (Leaves) PlantPart->Yield HarvestTime Harvest Time HarvestTime->Yield Solvent Solvent Polarity Solvent->Yield Temperature Temperature Temperature->Yield Time Duration Time->Yield StationaryPhase Stationary Phase StationaryPhase->Yield MobilePhase Mobile Phase MobilePhase->Yield

Caption: Factors influencing final compound yield.

References

"Isoatriplicolide tiglate" degradation issues in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoatriplicolide tiglate, focusing on potential degradation issues when prepared in dimethyl sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and the solution changed color. What does this indicate?

A change in the color of your this compound solution in DMSO could be an indicator of compound degradation or a reaction with impurities. It is recommended to use high-purity, anhydrous DMSO to minimize the risk of such reactions. You should also verify the purity of your compound stock. To investigate the color change, it is advisable to analyze the solution using UV-Vis spectroscopy to check for shifts in the absorbance spectrum, which may suggest structural changes to the molecule.

Q2: My stock solution of this compound in DMSO has been stored for a while. How can I check if the compound is still stable?

To assess the stability of your stored this compound solution, you can perform a comparative analysis with a freshly prepared solution. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose. By comparing the chromatograms, you can identify any new peaks that may correspond to degradation products and quantify the remaining parent compound.

Q3: What are the best practices for preparing and storing this compound solutions in DMSO to minimize degradation?

To minimize degradation, it is crucial to use high-purity, anhydrous DMSO. Solutions should be prepared fresh for each experiment whenever possible. If storage is necessary, it is recommended to store the solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The containers should be tightly sealed to prevent moisture absorption. It is also advisable to protect the solution from light, as some sesquiterpene lactones are known to be sensitive to UV radiation.[1]

Q4: I am observing a decrease in the biological activity of my this compound in my experiments. Could this be due to degradation in the DMSO solution?

A decrease in biological activity is a strong indication of compound degradation. The α-methylene-γ-butyrolactone moiety, which is common in many sesquiterpene lactones and often associated with their bioactivity, can be susceptible to reaction and degradation.[2][3] It is recommended to confirm the integrity of your compound using analytical techniques like HPLC or LC-MS.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Compound degradationPrepare a fresh solution and re-analyze. If new peaks persist, consider forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Precipitate formation in the solution Poor solubility or compound degradationEnsure the concentration is within the solubility limit. If solubility is not the issue, the precipitate could be a degradation product. Analyze the supernatant and the precipitate separately if possible.
Inconsistent experimental results Instability of the compound in the experimental buffer after dilution from DMSO stock.Perform a time-course stability study of the compound in the final assay buffer to determine its stability under the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound, high-purity anhydrous DMSO (≥99.9%), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex briefly until the compound is completely dissolved.

    • If not for immediate use, aliquot into smaller volumes in tightly sealed tubes and store at -80°C, protected from light.

Protocol 2: HPLC Analysis for Stability Assessment
  • Objective: To assess the stability of this compound in DMSO over time.

  • Instrumentation: HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh solution of this compound in DMSO (T=0 sample).

    • Inject the T=0 sample into the HPLC system to obtain the initial chromatogram.

    • Store the stock solution under desired conditions (e.g., room temperature, 4°C, -20°C).

    • At subsequent time points (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution.

    • Compare the chromatograms. A decrease in the area of the parent peak and the appearance of new peaks indicate degradation.

Visual Guides

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results or Suspected Degradation check_solution Visually Inspect Solution (Color Change, Precipitate) start->check_solution analytical_chem Perform HPLC/LC-MS Analysis check_solution->analytical_chem compare_fresh Compare with a Freshly Prepared Sample analytical_chem->compare_fresh degradation_confirmed Degradation Confirmed? compare_fresh->degradation_confirmed optimize_storage Optimize Storage Conditions (-80°C, Anhydrous DMSO, Aliquots) degradation_confirmed->optimize_storage Yes end_bad Contact Technical Support degradation_confirmed->end_bad No fresh_prep Prepare Solutions Fresh Before Each Experiment optimize_storage->fresh_prep end_good Problem Resolved fresh_prep->end_good

Caption: Troubleshooting workflow for suspected degradation.

G cluster_1 Hypothetical Degradation Pathway compound This compound (in DMSO) hydrolysis Hydrolysis of Ester or Lactone Ring compound->hydrolysis photodegradation Photodegradation Product compound->photodegradation thermal_rearrangement Thermal Rearrangement Product compound->thermal_rearrangement water Trace H2O in DMSO water->hydrolysis light UV Light light->photodegradation heat Elevated Temperature heat->thermal_rearrangement

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Improving the Bioavailability of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Isoatriplicolide tiglate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone, a class of natural compounds known for their diverse pharmacological activities, including potent anti-cancer properties.[1][2][3][4][5] It has been shown to suppress the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3] Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility, which is a primary factor limiting its oral bioavailability.[6] Poor bioavailability can lead to low plasma concentrations and reduced therapeutic efficacy.

Q2: What are the primary strategies for improving the bioavailability of poorly soluble drugs like this compound?

A2: The two main strategies for enhancing the bioavailability of poorly soluble compounds are nanoparticle formulation and solid dispersion.[7][8][9][10][11][12]

  • Nanoparticle Formulation: This involves reducing the particle size of the drug to the nanometer range.[7][13][14][15] The increased surface area-to-volume ratio enhances the dissolution rate and, consequently, absorption.[7][13]

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[8][9][10][11][12] This can lead to the drug being in an amorphous state, which has higher solubility and dissolves more readily than the crystalline form.[9][12]

Q3: How do I choose between nanoparticle formulation and solid dispersion?

A3: The choice depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available manufacturing capabilities.

  • Nanoparticle formulation is often suitable for compounds that are highly crystalline and difficult to render amorphous. It can also be advantageous for parenteral delivery.

  • Solid dispersion is a good option if the compound can be molecularly dispersed in a polymer and remain stable in an amorphous form. This method is often very effective at achieving significant increases in oral bioavailability.

Q4: What are common excipients used in these formulations?

A4: A variety of pharmaceutically acceptable excipients are used:

  • For Nanoparticle Formulations: Stabilizers are crucial to prevent particle aggregation. These can include polymers (e.g., HPMC, PVP) and surfactants (e.g., Poloxamers, Tweens).[13]

  • For Solid Dispersions: Hydrophilic carriers are used to form the matrix. Common examples include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[12][16] Third-generation solid dispersions may also include surfactants to further enhance dissolution.[12]

Troubleshooting Guides

Nanoparticle Formulation
Issue Possible Cause Troubleshooting Steps
Poor particle size reduction Inefficient milling process.Optimize milling parameters (e.g., milling time, bead size, agitation speed). Increase the energy input of the milling process.
Particle aggregation Insufficient stabilization.Increase the concentration of the stabilizer. Use a combination of steric and ionic stabilizers. Screen different types of stabilizers to find the most effective one.
Low drug loading Poor affinity between the drug and the stabilizer.Experiment with different stabilizers that have a better interaction with this compound.
Instability of the nanosuspension (crystal growth) Ostwald ripening.Select a stabilizer that effectively adsorbs to the particle surface and reduces the solubility of the drug in the dispersion medium.
Solid Dispersion
Issue Possible Cause Troubleshooting Steps
Drug recrystallization during storage The amorphous form is thermodynamically unstable. The chosen polymer does not sufficiently inhibit nucleation and crystal growth.Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[10] Ensure strong interactions (e.g., hydrogen bonding) between the drug and the polymer.
Phase separation Poor miscibility between the drug and the carrier.Choose a carrier with a solubility parameter similar to that of this compound. Prepare the solid dispersion at a temperature that ensures complete miscibility.
Incomplete amorphization Insufficient interaction with the carrier during preparation.Increase the carrier-to-drug ratio. Optimize the preparation method (e.g., increase the cooling rate in the melting method, or select a more suitable solvent system for the solvent evaporation method).
Slow dissolution rate High polymer concentration leading to a viscous boundary layer.Optimize the drug-to-polymer ratio. Consider using a combination of polymers to tailor the dissolution profile.

Quantitative Data Summary

The following tables present hypothetical but realistic data that researchers might generate during their experiments to improve the bioavailability of this compound.

Table 1: Solubility of this compound in Different Media

Medium Solubility (µg/mL)
Water< 1
Phosphate Buffer (pH 6.8)1.5
0.1 N HCl (pH 1.2)< 1
FaSSIF (Fasted State Simulated Intestinal Fluid)5.2
FeSSIF (Fed State Simulated Intestinal Fluid)12.8

Table 2: Comparison of Different Formulation Strategies

Formulation Particle Size / State Dissolution Rate (in 30 min) Relative Bioavailability (%)
Unprocessed this compoundCrystalline, ~50 µm15%100% (Reference)
Nanosuspension (HPMC stabilized)Amorphous, ~250 nm85%350%
Solid Dispersion (PVP K30, 1:5 ratio)Amorphous95%520%

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of the Suspension:

    • Disperse 1% (w/v) of this compound and 0.5% (w/v) of HPMC (hydroxypropyl methylcellulose) as a stabilizer in deionized water.

    • Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.

  • Wet Milling:

    • Transfer the suspension to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).

    • Mill the suspension at 2000 rpm for 4 hours at a controlled temperature of 4°C.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Characterization:

    • Confirm the crystalline state of the milled particles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

    • Lyophilize the nanosuspension for long-term storage and further characterization.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Solution Preparation:

    • Dissolve this compound and PVP K30 (polyvinylpyrrolidone) in a 1:5 weight ratio in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Ensure complete dissolution of both components by stirring.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Continue evaporation until a dry film is formed on the flask wall.

  • Further Drying:

    • Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

    • Analyze the solid dispersion for its amorphous nature using DSC and PXRD.

    • Perform in vitro dissolution studies to assess the enhancement in dissolution rate compared to the pure drug.

Visualizations

experimental_workflow cluster_nanoparticle Nanoparticle Formulation Workflow cluster_solid_dispersion Solid Dispersion Workflow np_start Start: this compound + Stabilizer in Water np_milling Wet Milling np_start->np_milling np_analysis Particle Size Analysis (DLS) np_milling->np_analysis np_char Characterization (DSC, PXRD) np_analysis->np_char np_end End: Nanosuspension np_char->np_end sd_start Start: this compound + Polymer in Solvent sd_evap Solvent Evaporation sd_start->sd_evap sd_drying Vacuum Drying sd_evap->sd_drying sd_char Characterization (DSC, PXRD) sd_drying->sd_char sd_end End: Solid Dispersion Powder sd_char->sd_end

Caption: Experimental workflows for nanoparticle and solid dispersion formulation.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest iat This compound pro_caspase8 Pro-caspase 8 iat->pro_caspase8 inhibits expression pro_caspase9 Pro-caspase 9 iat->pro_caspase9 inhibits expression pro_caspase3 Pro-caspase 3 iat->pro_caspase3 inhibits expression cell_cycle Cell Cycle Progression iat->cell_cycle induces arrest caspase8 Caspase 8 pro_caspase8->caspase8 activation caspase8->pro_caspase3 caspase9 Caspase 9 pro_caspase9->caspase9 activation caspase9->pro_caspase3 caspase3 Caspase 3 pro_caspase3->caspase3 activation apoptosis Apoptosis caspase3->apoptosis s_g2_arrest S/G2 Phase Arrest cell_cycle->s_g2_arrest

Caption: Postulated signaling pathway for this compound's anti-cancer effects.

References

Technical Support Center: Isoatriplicolide Tiglate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to Isoatriplicolide tiglate in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound (also referred to as PCAC) is a sesquiterpene lactone isolated from Paulownia coreana. Its primary anti-cancer mechanism is dose-dependent. At lower concentrations (<10 µg/mL), it induces cell cycle arrest in the S/G2 phase.[1][2][3] At higher concentrations (>50 µg/mL), it triggers apoptosis through both the extrinsic and intrinsic pathways, involving the activation of caspases 3, 8, and 9.[1][2][3]

Q2: What are the likely resistance mechanisms to this compound in cancer cells?

A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance is likely to develop through pathways common to other chemotherapeutic agents and sesquiterpene lactones.[4][5][6] These potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[7][8][9][10]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak), can make cells less susceptible to drug-induced cell death.[11][12][13][14]

  • Alterations in Cell Cycle Checkpoints: Mutations or changes in the expression of cell cycle regulatory proteins may allow cells to bypass the S/G2 arrest induced by this compound.[15][16][17]

  • Activation of Pro-Survival Signaling: Increased activity of pathways like PI3K/Akt and NF-κB can promote cell survival and override the cytotoxic effects of the drug.[4][6]

Q3: How can I develop an this compound-resistant cancer cell line?

A3: Developing a resistant cell line typically involves continuous, long-term exposure of a parental (sensitive) cell line to gradually increasing concentrations of the drug. The general steps are outlined in the "Protocols" section below. This process selects for cells that can survive and proliferate under the drug's pressure.[7]

Troubleshooting Guides

Problem: My cell line is showing increasing tolerance to this compound (IC50 value is rising). How do I confirm and characterize the resistance?

Answer:

  • Confirm Resistance: First, consistently verify the increased IC50 value using a cell viability assay (e.g., MTT assay) compared to the parental cell line. A significant (e.g., >5-fold) increase in IC50 is a strong indicator of resistance.

  • Investigate Drug Efflux:

    • Activity Assay: Treat the resistant cells with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity in the presence of the inhibitor suggests that drug efflux is a contributing mechanism.

    • Expression Analysis: Use Western blotting or qPCR to check for the overexpression of common drug efflux pumps like P-glycoprotein (MDR1/ABCB1).[8][10]

  • Analyze Apoptotic Pathway:

    • Protein Expression: Use Western blotting to compare the expression levels of key apoptotic proteins (Bcl-2, Bax, cleaved Caspase-3) between the parental and resistant lines after drug treatment. Resistance may be associated with a higher Bcl-2/Bax ratio or reduced caspase cleavage.[11][13]

  • Assess Cell Cycle Profile:

    • Flow Cytometry: Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry. While sensitive cells should arrest in the S/G2 phase upon treatment, resistant cells may show a reduced percentage of cells in this phase, indicating an override of the cell cycle checkpoint.[16]

Problem: I am not observing the expected S/G2 phase cell cycle arrest in my sensitive cell line after treatment.

Answer:

  • Drug Concentration and Treatment Duration: Ensure you are using an appropriate concentration of this compound. The cell cycle arrest effect is typically observed at lower concentrations (<10 µg/mL).[1][3] Verify the treatment duration; a 24-48 hour incubation is often sufficient to observe cell cycle changes.

  • Cell Seeding Density: Over-confluent or sparsely seeded cells may not cycle normally. Ensure you are seeding cells at an appropriate density (typically 30-40% confluence) to ensure they are in the logarithmic growth phase at the time of treatment.[18]

  • Reagent Quality: Confirm the viability and activity of your this compound stock solution. If it has been stored for a long time or subjected to freeze-thaw cycles, its efficacy may be reduced.

  • Cell Line Characteristics: Different cell lines may respond differently. Confirm that the cell line you are using has been previously shown to be sensitive to agents that induce G2/M arrest.

Quantitative Data Summary

The following tables represent hypothetical data comparing a parental, sensitive cell line (e.g., MDA-MB-231) with its derived this compound-resistant subline (MDA-MB-231-ITR).

Table 1: Drug Sensitivity Profile

Cell LineIC50 of this compound (µg/mL)Fold Resistance
MDA-MB-231 (Parental)8.51.0
MDA-MB-231-ITR (Resistant)68.08.0

Table 2: Relative Protein Expression Following 24h Treatment with 10 µg/mL this compound

ProteinCellular FunctionParental Line (Relative Expression)Resistant Line (Relative Expression)
P-glycoproteinDrug Efflux1.06.2
Bcl-2Anti-Apoptotic1.04.5
BaxPro-Apoptotic1.00.4
Cleaved Caspase-3Apoptosis Execution1.00.2
Cyclin B1G2/M Transition0.30.9

Visualizations and Diagrams

G cluster_0 This compound Action cluster_1 High Concentration (>50 µg/mL) cluster_2 Low Concentration (<10 µg/mL) IT This compound Extrinsic Extrinsic Pathway (Death Receptors) IT->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) IT->Intrinsic SG2 S/G2 Checkpoint IT->SG2 ProCasp8 Pro-Caspase 8 Extrinsic->ProCasp8 ProCasp9 Pro-Caspase 9 Intrinsic->ProCasp9 Bax Bax ↑ Intrinsic->Bax Bcl2 Bcl-2 ↓ Intrinsic->Bcl2 Casp8 Caspase 8 ProCasp8->Casp8 ProCasp3 Pro-Caspase 3 Casp8->ProCasp3 Casp9 Caspase 9 ProCasp9->Casp9 Casp9->ProCasp3 Arrest Cell Cycle Arrest SG2->Arrest Casp3 Caspase 3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

G cluster_characterization 5. Characterize Resistance Mechanism start Parental Cancer Cell Line step1 1. Establish IC50 (e.g., MTT Assay) start->step1 step2 2. Continuous Culture with Stepwise Increasing Drug Conc. step1->step2 step3 3. Isolate and Expand Resistant Clones step2->step3 step4 4. Confirm Resistance (Determine new IC50) step3->step4 step5 Resistant Cell Line Established step4->step5 char1 Western Blot (Efflux pumps, Apoptosis proteins) step5->char1 char2 Flow Cytometry (Cell Cycle Analysis) step5->char2 char3 Functional Assays (Efflux pump inhibition) step5->char3 end Identify Resistance Pathway char1->end char2->end char3->end

Caption: Experimental workflow for developing and characterizing a resistant cell line.

G start Reduced Sensitivity Observed q1 Is the Bcl-2/Bax ratio increased after treatment? start->q1 q2 Is sensitivity restored with an efflux pump inhibitor? q1->q2 No res1 Mechanism likely involves Evasion of Apoptosis q1->res1 Yes q3 Do cells fail to arrest in S/G2 phase? q2->q3 No res2 Mechanism likely involves Increased Drug Efflux q2->res2 Yes res3 Mechanism likely involves Cell Cycle Checkpoint Alteration q3->res3 Yes res_other Investigate other mechanisms (e.g., target mutation, pro-survival pathways) q3->res_other No

Caption: Troubleshooting decision tree for investigating resistance.

Experimental Protocols

Protocol 1: Development of an this compound-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to the drug.[7]

  • Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental (sensitive) cancer cell line using an MTT or similar cell viability assay.

  • Initial Exposure: Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).

  • Culture and Recovery: Maintain the cells in this drug-containing medium. The culture will likely experience significant cell death initially. Replace the medium every 2-3 days. When the surviving cells reach approximately 80% confluence, passage them.

  • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, double the concentration of this compound in the medium.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The goal is to select for a population of cells that can survive and proliferate at a concentration that is lethal to the parental line.

  • Characterization: Once cells can tolerate a significantly higher concentration (e.g., 5-10 times the parental IC50), expand this population. Confirm the resistance by performing a new MTT assay to determine the new, higher IC50 value.

  • Cryopreservation: Cryopreserve stocks of the resistant cell line at various passages.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blotting for Protein Expression Analysis

  • Cell Lysis: After treating parental and resistant cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-P-glycoprotein, anti-GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

References

Technical Support Center: Overcoming Isoatriplicolide Tiglate Solubility Challenges in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of isoatriplicolide tiglate in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including potent anti-cancer properties. Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility. For in vivo research, adequate solubility is crucial for achieving sufficient bioavailability and ensuring accurate, reproducible results. Poor solubility can lead to low absorption, suboptimal therapeutic concentrations at the target site, and potential precipitation of the compound upon administration, which can cause local toxicity and unreliable experimental outcomes.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A systematic solubility screening is the recommended first step. This involves testing the solubility of this compound in a range of biocompatible solvents and solvent systems. This initial assessment will help identify the most promising formulation strategies. A general workflow for this process is outlined below.

Q3: Which solvents are recommended for the initial solubility screening of this compound?

A3: A panel of solvents with varying polarities should be used for the initial solubility screening. The following table summarizes some commonly used solvents for preclinical formulation development.

Data Presentation: Solubility Screening Solvents

Solvent/Co-solventTypeCommon Use
Deionized WaterAqueousBaseline aqueous solubility
Phosphate-Buffered Saline (PBS)Aqueous BufferPhysiologically relevant pH
Dimethyl Sulfoxide (DMSO)Organic Co-solventHigh solubilizing power
EthanolOrganic Co-solventGenerally recognized as safe (GRAS)
Polyethylene Glycol 400 (PEG 400)Non-ionic SolubilizerCommon vehicle for in vivo studies
Propylene Glycol (PG)Organic Co-solventUsed in oral and injectable formulations
Tween® 80 (Polysorbate 80)Non-ionic SurfactantEnhances solubility and stability
Cremophor® ELNon-ionic SurfactantPotent solubilizing agent

Q4: My compound exhibits poor aqueous solubility. What are the common formulation strategies to enhance it for in vivo studies?

A4: Several strategies can be employed to overcome the poor aqueous solubility of this compound. These include:

  • Co-solvent Systems: Blending one or more organic solvents with water to increase the solubility of lipophilic compounds.

  • Surfactant-based Formulations: Using surfactants to form micelles that encapsulate the drug, thereby increasing its solubility in aqueous media.

  • Cyclodextrin Complexation: Utilizing cyclodextrins to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility.

  • Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents to form self-emulsifying or self-microemulsifying drug delivery systems (SEDDS or SMEDDS).

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

Q5: Can you provide a starting point for a co-solvent formulation for animal studies?

A5: A commonly used co-solvent system for preclinical in vivo studies is a ternary mixture of DMSO, PEG 400, and a surfactant like Tween® 80, diluted in saline or water. The following table provides suggested concentration ranges for these excipients. It is crucial to perform toxicity and tolerability studies for any new formulation in the specific animal model being used.

Data Presentation: Common Excipients for Co-solvent Formulations

ExcipientFunctionTypical Concentration Range (% v/v)
DMSOCo-solvent5 - 10%
PEG 400Co-solvent/Solubilizer20 - 40%
Tween® 80Surfactant/Emulsifier5 - 10%
Saline/WaterVehicleq.s. to 100%

Q6: How can cyclodextrins be used to improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.[1] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used.

Data Presentation: Representative Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, suitable for parenteral formulations.
Methyl-β-cyclodextrin (M-β-CD)High solubilizing capacity, but higher potential for toxicity.

Q7: What are the key considerations when developing a formulation for a specific route of administration (e.g., oral, intravenous)?

A7: The choice of formulation strategy is highly dependent on the intended route of administration.

  • Oral Administration: For oral delivery, the formulation must be able to withstand the harsh environment of the gastrointestinal tract and facilitate drug absorption across the intestinal epithelium. LBDDS and nanosuspensions are often suitable for oral administration.

  • Intravenous (IV) Administration: IV formulations must be sterile, isotonic, and have a pH close to physiological levels. The use of co-solvents and surfactants must be carefully controlled to avoid hemolysis and other adverse effects. Cyclodextrin-based formulations are often preferred for IV administration.

Q8: How do I ensure the stability of my formulation?

A8: Stability testing is a critical step in formulation development. The formulation should be stored under controlled conditions (e.g., different temperatures and humidity levels) and monitored over time for any signs of physical or chemical instability, such as precipitation, color change, or degradation of the active compound. Analytical techniques like HPLC should be used to quantify the drug concentration and detect any degradation products.

Q9: What are the relevant signaling pathways modulated by this compound that I should be aware of in my cancer research?

A9: Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to exert their anti-cancer effects by modulating several key signaling pathways.[2][3][4] Understanding these pathways can help in designing mechanistic studies and interpreting experimental results. Key pathways include:

  • NF-κB Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, which plays a critical role in inflammation, cell survival, and proliferation.[1][2]

  • STAT3 Signaling Pathway: The STAT3 pathway is another important target, involved in tumor cell proliferation, survival, and angiogenesis.

  • Apoptosis Pathways: this compound and related compounds can induce cancer cell death by activating intrinsic and/or extrinsic apoptosis pathways.

Experimental Protocols

Protocol 1: General Workflow for Solubility Assessment

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a strong organic solvent (e.g., 100% DMSO).

  • Solubility Screening: Add a small aliquot of the stock solution to each of the selected solvents/co-solvent systems (from Table 1) to achieve a range of final concentrations.

  • Equilibration: Vortex the samples and incubate them at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Observation and Quantification: Visually inspect the samples for any precipitation. For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Co-solvent-based Formulation for In Vivo Studies (Example)

This is a general starting point and must be optimized for your specific compound and animal model.

  • Preparation of the Vehicle:

    • In a sterile container, mix the required volumes of DMSO, PEG 400, and Tween® 80 (refer to Table 2 for suggested ratios).

    • For example, to prepare 1 ml of a vehicle with 10% DMSO, 40% PEG 400, and 5% Tween® 80, mix 100 µl of DMSO, 400 µl of PEG 400, and 50 µl of Tween® 80.

  • Dissolution of this compound:

    • Weigh the required amount of this compound and add it to the vehicle mixture.

    • Vortex or sonicate the mixture until the compound is completely dissolved.

  • Final Dilution:

    • Slowly add sterile saline or water to the mixture while vortexing to reach the final desired volume and concentration. For the example above, you would add 450 µl of saline.

  • Final Formulation Check:

    • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

    • Before administration, it is advisable to filter the formulation through a 0.22 µm syringe filter.

Mandatory Visualizations

G cluster_0 Initial Assessment cluster_1 Formulation Development cluster_2 Pre-clinical Evaluation A Define Target Concentration & Route of Administration B Solubility Screening in Biocompatible Solvents A->B C Select Formulation Strategy (Co-solvents, Cyclodextrins, etc.) B->C D Optimize Excipient Ratios C->D E Characterize Formulation (Clarity, pH, etc.) D->E F In Vitro Stability Testing E->F G In Vivo Tolerability Study F->G H Pharmacokinetic (PK) Study G->H I In Vivo Efficacy Studies H->I Proceed with Efficacy Studies

Caption: Experimental Workflow for Overcoming Solubility Issues.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Stimuli Inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Isoatriplicolide Isoatriplicolide tiglate Isoatriplicolide->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway Inhibition.

STAT3_Pathway cluster_0 Cytoplasm cluster_1 Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Angiogenesis, Survival) Nucleus->Gene_Expression Isoatriplicolide Isoatriplicolide tiglate Isoatriplicolide->JAK Inhibits

Caption: Simplified STAT3 Signaling Pathway Inhibition.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Intrinsic_Stimuli Intrinsic Stimuli (DNA Damage, Oxidative Stress) Mitochondrion Mitochondrion Intrinsic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Isoatriplicolide Isoatriplicolide tiglate Isoatriplicolide->Extrinsic_Stimuli Induces Isoatriplicolide->Intrinsic_Stimuli Induces

Caption: Simplified Intrinsic and Extrinsic Apoptosis Pathways.

References

Technical Support Center: Isoatriplicolide Tiglate and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using isoatriplicolide tiglate in fluorescence-based assays. The information provided here will help you identify and troubleshoot potential interference from the compound, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a sesquiterpene lactone, a class of natural products often found in plants of the Asteraceae family.[1] It has been shown to have antiproliferative effects on cancer cell lines.[1][2][3] Its mechanism of action involves inducing cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways, including the activation of caspases 8, 9, and 3.[2][3]

Q2: Can this compound interfere with my fluorescence-based assay?

A2: While there is no specific data on the optical properties of this compound, it is possible that it could interfere with fluorescence-based assays. Natural products, including other sesquiterpene lactones, are known to sometimes exhibit intrinsic fluorescence (autofluorescence) or cause fluorescence quenching.[4][5] Therefore, it is crucial to perform control experiments to assess for potential interference in your specific assay.

Q3: What are the primary types of interference I should be aware of?

A3: The two main types of interference are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal. Some sesquiterpene lactones have been observed to be autofluorescent.

  • Fluorescence Quenching: The compound may absorb the excitation light or interact with the fluorophore in a way that reduces its fluorescence intensity, leading to a false negative signal.

Q4: How can I determine if this compound is interfering with my assay?

A4: You should perform a series of control experiments, referred to as compound pre-screening. This involves measuring the fluorescence of this compound alone in your assay buffer and also in the presence of your assay's fluorophore to check for both autofluorescence and quenching. A detailed protocol for this is provided in the Troubleshooting Guides section.

Troubleshooting Guides

Problem 1: High background fluorescence in wells containing this compound.

Possible Cause: The compound is autofluorescent at the assay's excitation and emission wavelengths.

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a dilution series of this compound in your assay buffer (without any other assay components like enzymes or detection reagents) and measure the fluorescence at the same wavelengths used in your main experiment.

  • Perform a Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of this compound to determine its unique spectral properties. This will help you identify if there is an overlap with your assay's fluorophore.

  • Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorophore with red-shifted excitation and emission wavelengths, as natural product autofluorescence is often more pronounced in the blue-green region of the spectrum.

  • Use a Different Assay Technology: If changing the fluorophore is not an option, you may need to consider an orthogonal assay that does not rely on a fluorescence readout, such as a luminescence or absorbance-based assay.

Problem 2: Lower than expected fluorescence signal in the presence of this compound.

Possible Cause: The compound is quenching the fluorescence of your assay's fluorophore.

Troubleshooting Steps:

  • Perform a Quenching Control Assay: Prepare a solution of your assay's fluorophore at the concentration used in the main experiment. Add a dilution series of this compound and measure the fluorescence. A dose-dependent decrease in fluorescence intensity indicates quenching.

  • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a range where quenching is minimized while still expecting to see a biological effect.

  • Modify Assay Protocol: In some cases, increasing the concentration of the fluorophore or the enzyme in the assay can help to overcome a quenching effect, but this must be carefully validated to not alter the assay's performance.

Quantitative Data on Compound Interference

While specific quantitative data for the autofluorescence and quenching properties of this compound are not currently available in the literature, the following table illustrates how you would present such data after performing the necessary control experiments.

PropertyWavelengths (Ex/Em)ValueNotes
Autofluorescence e.g., 485/520 nme.g., 1500 RFU at 10 µMRelative Fluorescence Units (RFU) should be compared to a vehicle control.
Quenching e.g., 485/520 nme.g., IC50 = 25 µMThe concentration of the compound that reduces the fluorophore's signal by 50%.

Experimental Protocols

Protocol: Pre-screening this compound for Autofluorescence and Quenching

Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the assay's fluorophore at the concentrations to be used in the main experiment.

Materials:

  • This compound stock solution

  • Assay buffer

  • Assay fluorophore

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence microplate reader

Methodology:

  • Preparation of Compound Dilution Plate:

    • Prepare a serial dilution of this compound in assay buffer in a microplate. The concentration range should cover the concentrations you plan to use in your main assay. Include a vehicle-only control (e.g., DMSO in assay buffer).

  • Autofluorescence Measurement:

    • In a new black, opaque microplate, add the diluted this compound solutions and a vehicle control.

    • Read the plate using the same excitation and emission wavelengths and instrument settings as your main assay.

    • A significant signal above the vehicle control indicates autofluorescence.

  • Quenching Measurement:

    • Prepare a solution of your assay's fluorophore in the assay buffer at the final concentration used in your main assay.

    • In a new black, opaque microplate, add this fluorophore solution to all wells.

    • Add the diluted this compound solutions and a vehicle control to the wells containing the fluorophore.

    • Read the plate using the same excitation and emission wavelengths and instrument settings as your main assay.

    • A concentration-dependent decrease in the fluorescence signal compared to the vehicle control indicates quenching.

Visualizations

Signaling Pathway

Some sesquiterpene lactones are known to inhibit the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which may be relevant to the mechanism of action of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription activates Isoatriplicolide Isoatriplicolide tiglate? Isoatriplicolide->IKK_complex Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the recommended workflow for testing a new compound like this compound for interference in a fluorescence-based assay.

Interference_Workflow Start Start: Using Isoatriplicolide Tiglate in a Fluorescence Assay Control_Exp Perform Compound Pre-screening Controls Start->Control_Exp Check_AutoF Check for Autofluorescence (Compound + Buffer) Control_Exp->Check_AutoF Check_Quench Check for Quenching (Compound + Fluorophore) Check_AutoF->Check_Quench No Interference Interference Detected Check_AutoF->Interference Yes No_Interference No Significant Interference Check_Quench->No_Interference No Check_Quench->Interference Yes Proceed Proceed with Main Assay No_Interference->Proceed Troubleshoot Troubleshoot: - Change Fluorophore - Adjust Concentrations - Use Orthogonal Assay Interference->Troubleshoot

Caption: Workflow for identifying and mitigating compound interference in fluorescence assays.

References

Troubleshooting "Isoatriplicolide tiglate" inconsistent results in trypanosome assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results when using isoatriplicolide tiglate in trypanosome assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action against trypanosomes?

This compound is a sesquiterpene lactone that has demonstrated potent activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human African Trypanosomiasis (HAT), with an in vitro IC50 of 15 nM.[1] Its mechanism of action is believed to involve the alkylation of biological macromolecules, a common trait for many sesquiterpene lactones.[1] Specifically, it has been shown to inhibit trypanothione reductase (TR), a crucial enzyme in the parasite's unique redox defense system.[1] This inhibition appears to be irreversible, suggesting a covalent modification of the enzyme's active site.[1]

Q2: What are the potential reasons for observing inconsistent results in our trypanosome assays with this compound?

Inconsistent results can stem from several factors, including:

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability in aqueous solutions or be prone to degradation under certain light or temperature conditions.

  • Assay Protocol Variability: Minor variations in cell density, incubation times, and reagent preparation can lead to significant differences in results.

  • Biological Variability: The physiological state of the trypanosomes, including their growth phase and passage number, can influence their susceptibility to the compound.

  • Plasticware and Reagent Quality: Adsorption of the compound to plastic surfaces or impurities in reagents can affect the effective concentration of the compound.

Q3: How should this compound be prepared and stored for optimal performance?

For best results, prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as DMSO. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the assay medium immediately before use. It is also advisable to protect the compound from prolonged exposure to light.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms: You observe a high degree of variation in cell viability or growth inhibition across replicate wells treated with the same concentration of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure your trypanosome culture is homogenous before seeding. Gently swirl the cell suspension between seeding replicates to prevent settling.
Edge Effects in Assay Plates Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile medium or PBS to create a humidity barrier.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation after addition to the medium. If precipitation is observed, consider lowering the final DMSO concentration or using a different solvent system.
Issue 2: Loss of Compound Activity Over Time

Symptoms: Freshly prepared solutions of this compound show potent activity, but the activity diminishes with storage or during the course of a long-term experiment.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh working solutions for each experiment from a frozen stock. Avoid prolonged storage of diluted solutions. Protect solutions from light and elevated temperatures.
Interaction with Media Components Some components of the culture medium may react with and inactivate the compound. If this is suspected, consider a simpler buffer system for short-term assays, if biologically feasible.
Metabolism by Trypanosomes The trypanosomes themselves may metabolize the compound over time. This can be investigated by measuring the compound concentration in the supernatant at different time points using analytical methods like HPLC.

Experimental Protocols

Standard Trypanosome Viability Assay (Resazurin-based)
  • Cell Culture: Maintain Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Ensure the parasites are in the logarithmic growth phase for the assay.

  • Cell Seeding: Dilute the trypanosome culture to a final density of 2 x 10^5 cells/mL in fresh assay medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the assay medium from a concentrated stock in DMSO.

  • Compound Addition: Add 100 µL of the 2X compound dilutions to the wells containing the cells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include appropriate controls (cells with medium and DMSO, medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 20 µL of a 0.5 mM resazurin solution to each well. Incubate for another 4-6 hours.

  • Data Acquisition: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

  • Data Analysis: Subtract the background fluorescence (medium only wells) from all other values. Normalize the data to the vehicle control (DMSO) and plot the results to determine the IC50 value.

Visualizations

Diagrams

G cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Observed Check_Pipetting Verify Pipetting Accuracy and Calibration Start->Check_Pipetting Check_Cells Assess Cell Health and Seeding Density Check_Pipetting->Check_Cells If issue persists Check_Compound Examine Compound Stability and Solubility Check_Cells->Check_Compound If issue persists Check_Protocol Review Assay Protocol for Variability Check_Compound->Check_Protocol If issue persists Resolved Results are Consistent Check_Protocol->Resolved Implement changes

Caption: A logical workflow for troubleshooting inconsistent assay results.

G cluster_pathway Hypothesized Mechanism of Action IAT This compound Cell_Membrane Trypanosome Cell Membrane IAT->Cell_Membrane Enters cell TR Trypanothione Reductase (TR) IAT->TR Irreversibly Inhibits Cell_Membrane->TR Trypanothione Trypanothione (T[SH]2) TR->Trypanothione Regenerates Oxidized_Trypanothione Oxidized Trypanothione (TS2) Trypanothione->Oxidized_Trypanothione Reduces ROS ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Parasite Death Oxidative_Stress->Cell_Death

Caption: Hypothesized signaling pathway for this compound.

G cluster_workflow Experimental Workflow for Trypanosome Assay A 1. Culture Trypanosomes (Logarithmic growth phase) C 3. Seed Cells into 96-well Plate A->C B 2. Prepare Serial Dilutions of this compound D 4. Add Compound to Wells B->D C->D E 5. Incubate for 48 hours D->E F 6. Add Resazurin Dye E->F G 7. Incubate for 4-6 hours F->G H 8. Read Fluorescence G->H I 9. Analyze Data and Determine IC50 H->I

Caption: A standardized experimental workflow for trypanosome assays.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Trypanosoma brucei rhodesiense.

CompoundTarget OrganismAssay TypeIC50Reference
This compoundTrypanosoma brucei rhodesienseIn vitro viability15 nM[1]

The table below shows the inhibition of Trypanosoma cruzi (Tc) and Trypanosoma brucei (Tb) trypanothione reductase (TR) by this compound (1).[1]

Compound ConcentrationTc TR Inhibition (%) after 15 min
20 µM52%
40 µM71%
100 µM89%

References

Technical Support Center: Isoatriplicolide Tiglate Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search of available scientific literature, we have found a significant lack of data regarding the specific cytotoxic effects and IC50 values of isoatriplicolide tiglate on non-cancerous cell lines. The majority of current research focuses on its potent anti-proliferative and apoptotic effects in various cancer cell lines. This document will provide general guidance and troubleshooting advice based on standard cytotoxicity testing protocols, which can be adapted for experiments with this compound. Researchers are strongly encouraged to perform initial dose-response experiments to determine the specific effects on their non-cancerous cell line of interest.

Frequently Asked Questions (FAQs)

Q1: I am seeing high levels of cytotoxicity in my non-cancerous cell line with this compound at concentrations reported to be effective against cancer cells. Is this expected?

A1: Without specific literature data on non-cancerous cells, it is difficult to predict the exact cytotoxic profile. It is plausible that this compound exhibits cytotoxicity in non-cancerous cells, potentially at concentrations similar to those effective against cancer cells. We recommend performing a broad dose-response curve (e.g., from nanomolar to high micromolar ranges) to determine the IC50 value for your specific non-cancerous cell line.

Q2: How can I determine if the observed cell death in my non-cancerous cell line is due to apoptosis or necrosis?

A2: To differentiate between apoptosis and necrosis, you can use several assays. An Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method. Annexin V will stain apoptotic cells, while PI will stain necrotic cells. Additionally, you can perform a Caspase-3/7 activity assay, as these are key executioner caspases in the apoptotic pathway. Morphological changes, such as cell shrinkage and membrane blebbing (apoptosis) versus cell swelling and lysis (necrosis), can be observed using microscopy.

Q3: What are some critical controls to include in my cytotoxicity experiments with this compound?

A3: It is crucial to include the following controls:

  • Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in your experimental wells.

  • Untreated Control: Cells cultured in media without any treatment.

  • Positive Control: A well-characterized cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure your assay is working correctly.

Q4: My results show high variability between replicate wells. What could be the cause?

A4: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and mix your cells thoroughly before and during plating.

  • Inconsistent Drug Concentration: Ensure proper mixing of the this compound stock solution and serial dilutions.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in media concentration. Consider not using the outermost wells for data collection or ensure proper humidification in the incubator.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly High Cytotoxicity - Cell line is highly sensitive.- Error in concentration calculation or dilution.- Contamination of cell culture.- Perform a wider range of serial dilutions to pinpoint the IC50.- Double-check all calculations and ensure stock solutions are correct.- Test for mycoplasma and other contaminants.
No or Low Cytotoxicity - this compound is not cytotoxic to the specific cell line at the tested concentrations.- Compound has degraded.- Incorrect assay procedure.- Test a much higher concentration range.- Confirm the viability of your positive control.- Prepare fresh solutions of this compound.- Review and optimize your cytotoxicity assay protocol (e.g., incubation time, reagent concentrations).
Inconsistent IC50 Values Between Experiments - Variation in cell passage number.- Differences in cell confluence at the time of treatment.- Inconsistent incubation times.- Use cells within a consistent and low passage number range.- Standardize the cell seeding density to achieve consistent confluence.- Ensure precise timing for treatment and assay steps.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability. You may need to optimize it for your specific cell line and experimental conditions.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. Also, prepare a vehicle control.

    • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Non-Cancerous Cells seed_plate 3. Seed Cells in 96-well Plate cell_culture->seed_plate drug_prep 2. Prepare this compound Dilutions treat_cells 4. Treat Cells with Compound drug_prep->treat_cells seed_plate->treat_cells incubate 5. Incubate (24-72h) treat_cells->incubate add_reagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent read_plate 7. Read Plate on Spectrophotometer add_reagent->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve det_ic50 10. Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activity of Isoatriplicolide Tiglate and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activities of isoatriplicolide tiglate and other prominent sesquiterpene lactones, supported by experimental data. The information is intended to assist researchers in evaluating the potential of these compounds in oncology drug discovery and development.

Introduction to Sesquiterpene Lactones in Oncology

Sesquiterpene lactones (SLs) are a class of naturally occurring compounds found in various plants, particularly in the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Numerous studies have highlighted the potential of SLs as anti-cancer agents due to their ability to induce cell cycle arrest, apoptosis, and inhibit critical signaling pathways involved in tumor growth and survival. This guide focuses on a comparative analysis of this compound against other well-studied SLs like parthenolide, costunolide, and dehydrocostus lactone.

Quantitative Comparison of Anti-Cancer Activity

The following table summarizes the cytotoxic activity of this compound and other selected sesquiterpene lactones against various breast and cervical cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MDA-MB-231, MCF7, HS578T, T47DBreast Cancer<10 µg/mL (antiproliferative)[1]
HeLa, SiHa, C33ACervical Cancer<10 µg/mL (antiproliferative)[1]
MDA-MB-231Breast Cancer>50 µg/mL (apoptotic)[1]
Parthenolide MCF-7Breast Cancer9.54 ± 0.82[2]
SiHaCervical Cancer8.42 ± 0.76[2]
MDA-MB-231Breast Cancer6-9 (range)[3]
Costunolide SK-BR-3Breast Cancer12.76[4]
T47DBreast Cancer15.34[4]
MCF-7Breast Cancer30.16[4]
MDA-MB-231Breast Cancer27.90[4]
Dehydrocostus Lactone HCC70Breast Cancer1.11[5][6]
MCF-7Breast Cancer24.70[5][6]

Note: The data for this compound is presented as effective concentrations for antiproliferative and apoptotic effects, as specific IC50 values from directly comparative studies were not available.

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of these sesquiterpene lactones are mediated through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.

This compound: Induction of Apoptosis

This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. At higher concentrations (>50 µg/mL), it activates caspase-8 and caspase-9, the initiator caspases for the extrinsic and intrinsic pathways, respectively. This leads to the activation of the executioner caspase-3 and cleavage of PARP, ultimately resulting in programmed cell death.

This compound This compound Death Receptors Death Receptors This compound->Death Receptors Mitochondria Mitochondria This compound->Mitochondria Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Pro-caspase-9 Pro-caspase-9 Mitochondria->Pro-caspase-9 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activation PARP PARP Caspase-3->PARP Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: Apoptosis induction pathway by this compound.

Parthenolide: Inhibition of NF-κB Signaling

Parthenolide is a well-known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] It can directly inhibit the IKK (IκB kinase) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-survival genes.

cluster_cytoplasm Cytoplasm Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibition IκBα IκBα IKK->IκBα phosphorylation NF-κB NF-κB IκBα->NF-κB inhibition Nucleus Nucleus NF-κB->Nucleus translocation Pro-survival genes Pro-survival genes Nucleus->Pro-survival genes transcription

Caption: Parthenolide's inhibition of the NF-κB signaling pathway.

Costunolide: Induction of Cell Cycle Arrest and Apoptosis

Costunolide has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[10][11] It can modulate the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Furthermore, costunolide can induce apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio and activating caspases.

Costunolide Costunolide Cyclin B1/CDK1 Cyclin B1/CDK1 Costunolide->Cyclin B1/CDK1 inhibition Bax Bax Costunolide->Bax upregulation Bcl-2 Bcl-2 Costunolide->Bcl-2 downregulation G2/M Transition G2/M Transition Cyclin B1/CDK1->G2/M Transition promotion Mitochondria Mitochondria Bax->Mitochondria Bcl-2->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Costunolide-induced cell cycle arrest and apoptosis.

Experimental Protocols

This section outlines the general methodologies used in the cited studies to evaluate the anti-cancer activity of sesquiterpene lactones. For specific details, please refer to the original publications.

Cell Culture

Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and cervical cancer cell lines (e.g., HeLa, SiHa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the sesquiterpene lactones or vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Cells are treated with the sesquiterpene lactones at the indicated concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_cell_culture Cell Culture cluster_assays Assays Seeding Seeding Treatment Treatment Seeding->Treatment MTT Assay MTT Assay Treatment->MTT Assay Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Western Blot Western Blot Treatment->Western Blot Cytotoxicity (IC50) Cytotoxicity (IC50) MTT Assay->Cytotoxicity (IC50) Apoptosis Apoptosis Flow Cytometry->Apoptosis Protein Expression Protein Expression Western Blot->Protein Expression

References

A Comparative Analysis of Isoatriplicolide Tiglate and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of isoatriplicolide tiglate and the established chemotherapeutic agent, paclitaxel, in preclinical breast cancer models. The following sections present quantitative data, experimental methodologies, and an exploration of the distinct signaling pathways modulated by each compound.

Quantitative Efficacy and Cellular Effects

The in vitro efficacy of this compound and paclitaxel has been evaluated in various breast cancer cell lines. While direct comparative studies are limited, the available data on their individual activities are summarized below.

Table 1: In Vitro Efficacy of this compound against Breast Cancer Cell Lines

CompoundCell LineEffectConcentration
This compound (PCAC)MDA-MB-231Suppression of cell growth and proliferation<10 µg/mL[1]
Induction of apoptosis>50 µg/mL[1]
MCF-7Suppression of cell growth and proliferation<10 µg/mL[1]
Induction of apoptosis>50 µg/mL[1]

Table 2: In Vitro Efficacy of Paclitaxel against Breast Cancer Cell Lines (IC50 Values)

Cell LineIC50
MCF-7
3.5 µM
MDA-MB-231
0.3 µM
SKBR3
4 µM
BT-474
19 nM

Note: IC50 values for paclitaxel can vary between studies due to differences in experimental conditions.

Mechanisms of Action and Signaling Pathways

This compound and paclitaxel induce cancer cell death through distinct molecular mechanisms, targeting different phases of the cell cycle and activating different signaling cascades.

This compound: Induction of S/G2 Phase Arrest and Apoptosis

This compound demonstrates a dual mechanism of action based on its concentration. At lower concentrations (<10 µg/mL), it primarily induces cell cycle arrest in the S and G2 phases, thereby inhibiting cell proliferation.[1] At higher concentrations (>50 µg/mL), it triggers programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] This involves the activation of key executioner proteins, caspase-3, caspase-8, and caspase-9.[1]

This compound Signaling Pathway This compound This compound Extrinsic Pathway Extrinsic Pathway This compound->Extrinsic Pathway Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

This compound-Induced Apoptosis
Paclitaxel: Microtubule Stabilization and Modulation of Key Signaling Pathways

Paclitaxel, a well-established anti-mitotic agent, functions by binding to and stabilizing microtubules. This prevents their dynamic assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Beyond its direct effect on microtubules, paclitaxel has been shown to modulate critical signaling pathways involved in cell survival and proliferation. One such pathway is the PI3K/AKT pathway , where paclitaxel can inhibit the phosphorylation of AKT, a key protein that promotes cell survival.[2][3][4]

Paclitaxel's Effect on the PI3K/AKT Pathway Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K inhibits AKT AKT PI3K->AKT activates p-AKT p-AKT AKT->p-AKT Cell Survival Cell Survival p-AKT->Cell Survival promotes

Paclitaxel and the PI3K/AKT Pathway

Furthermore, paclitaxel has been demonstrated to suppress the activity of Aurora kinase , which in turn affects the function of cofilin-1, a protein involved in cell migration and invasion.[5][6] This suggests an additional mechanism by which paclitaxel may inhibit breast cancer metastasis.

Paclitaxel's Effect on the Aurora Kinase Pathway Paclitaxel Paclitaxel Aurora Kinase Aurora Kinase Paclitaxel->Aurora Kinase inhibits Cofilin-1 Cofilin-1 Aurora Kinase->Cofilin-1 activates Cell Migration & Invasion Cell Migration & Invasion Cofilin-1->Cell Migration & Invasion promotes

Paclitaxel and the Aurora Kinase Pathway

Experimental Methodologies

The following protocols provide an overview of the key experiments used to evaluate the efficacy of this compound and paclitaxel.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and anti-proliferative effects of a compound.

Experimental Workflow: Cell Viability Assay

Workflow for Cell Viability/Proliferation Assays Seed breast cancer cells in 96-well plates Seed breast cancer cells in 96-well plates Treat with varying concentrations of compound Treat with varying concentrations of compound Seed breast cancer cells in 96-well plates->Treat with varying concentrations of compound Incubate for a defined period (e.g., 24, 48, 72h) Incubate for a defined period (e.g., 24, 48, 72h) Treat with varying concentrations of compound->Incubate for a defined period (e.g., 24, 48, 72h) Add viability reagent (e.g., MTT, MTS) Add viability reagent (e.g., MTT, MTS) Incubate for a defined period (e.g., 24, 48, 72h)->Add viability reagent (e.g., MTT, MTS) Measure absorbance/fluorescence Measure absorbance/fluorescence Add viability reagent (e.g., MTT, MTS)->Measure absorbance/fluorescence Calculate IC50 or percent inhibition Calculate IC50 or percent inhibition Measure absorbance/fluorescence->Calculate IC50 or percent inhibition

Cell Viability Assay Workflow

Protocol: MTT Assay

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of either this compound or paclitaxel. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assays

These assays are employed to quantify the extent of programmed cell death induced by the compounds.

Experimental Workflow: Apoptosis Assay (Flow Cytometry)

Workflow for Apoptosis Detection by Flow Cytometry Treat cells with compound Treat cells with compound Harvest and wash cells Harvest and wash cells Treat cells with compound->Harvest and wash cells Stain with Annexin V and Propidium Iodide (PI) Stain with Annexin V and Propidium Iodide (PI) Harvest and wash cells->Stain with Annexin V and Propidium Iodide (PI) Analyze by flow cytometry Analyze by flow cytometry Stain with Annexin V and Propidium Iodide (PI)->Analyze by flow cytometry Quantify apoptotic vs. necrotic vs. live cells Quantify apoptotic vs. necrotic vs. live cells Analyze by flow cytometry->Quantify apoptotic vs. necrotic vs. live cells

Flow Cytometry Apoptosis Assay

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or paclitaxel for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptosis signaling pathways.

Protocol: Western Blotting

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Caspase-3, Caspase-8, Caspase-9, p-AKT, AKT, Aurora Kinase).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Both this compound and paclitaxel demonstrate significant anti-cancer activity in breast cancer cell lines, albeit through different mechanisms. Paclitaxel is a well-characterized microtubule-stabilizing agent with a known clinical profile. This compound presents a novel mechanism involving concentration-dependent cell cycle arrest and induction of both intrinsic and extrinsic apoptosis. Further research, including in vivo studies and the determination of precise IC50 values for this compound, is warranted to fully elucidate its therapeutic potential in comparison to established agents like paclitaxel. The distinct signaling pathways targeted by each compound may also offer opportunities for combination therapies to enhance efficacy and overcome resistance.

References

Validating the Neuroprotective Potential of Isoatriplicolide Tiglate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current experimental evidence for the neuroprotective effects of Isoatriplicolide tiglate, a sesquiterpene lactone isolated from Paulownia coreana. This document summarizes the available data, compares its potential with other neuroprotective strategies, and provides detailed experimental protocols to facilitate further research in animal models.

Executive Summary

This compound has demonstrated significant neuroprotective activity in in vitro models of glutamate-induced excitotoxicity. However, a critical gap exists in the literature regarding its efficacy in in vivo animal models of neurodegenerative diseases. This guide synthesizes the existing preclinical data for this compound and contextualizes its potential by drawing comparisons with the broader class of sesquiterpene lactones and other neuroprotective agents. Detailed experimental methodologies are provided to encourage and guide future in vivo validation studies.

Performance and Comparison

To date, the primary evidence for the neuroprotective effects of this compound comes from studies on primary cultured rat cortical cells exposed to glutamate, a well-established model for excitotoxic neuronal death.

In Vitro Neuroprotective Efficacy of this compound

This compound has been shown to significantly protect neurons from glutamate-induced toxicity.[1][2] The available quantitative data is summarized in the table below.

Model SystemToxin/InsultCompound ConcentrationOutcome MeasureResultReference
Primary Cultured Rat Cortical CellsGlutamate0.1 µM - 10 µMCell Viability~50% increase in cell viability compared to glutamate-treated control[1][2]
Comparative Analysis with Other Neuroprotective Agents

Direct comparative studies of this compound with other neuroprotective agents have not been identified in the reviewed literature. However, to provide a broader context, the following table compares the general mechanisms of sesquiterpene lactones with other classes of neuroprotective compounds. It is important to note that the mechanisms listed for sesquiterpene lactones are based on studies of other compounds in this class and are hypothesized to be relevant to this compound.

Compound ClassExample(s)Primary Mechanism(s) of ActionStatus/Key Findings
Sesquiterpene Lactones Parthenolide, HelenalinAnti-inflammatory (NF-κB inhibition), Antioxidant (ROS scavenging)Preclinical evidence suggests efficacy in models of neuroinflammation and oxidative stress.[3][4]
NMDA Receptor Antagonists MemantineBlocks excitotoxicity by inhibiting excessive glutamatergic stimulationClinically approved for Alzheimer's disease, moderate efficacy.
Antioxidants EdaravoneFree radical scavengerClinically approved for ALS and ischemic stroke in some regions.
Calcium Channel Blockers NimodipineReduces calcium influx, preventing downstream cell death pathwaysUsed for preventing vasospasm after subarachnoid hemorrhage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols relevant to the study of this compound.

In Vitro Glutamate-Induced Neurotoxicity Assay

This protocol is based on methodologies reported in studies evaluating the neuroprotective effects of this compound.[1][2][5][6]

Objective: To assess the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neurons from rat embryos (E18-E19)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • This compound

  • L-glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture:

    • Dissect cerebral cortices from rat embryos and mechanically dissociate to obtain a single-cell suspension.

    • Plate the cells on poly-D-lysine coated 96-well plates at a density of 2 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium with supplements at 37°C in a humidified incubator with 5% CO2.

  • Treatment:

    • After 7-10 days in culture, treat the neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

    • Following the pretreatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for 5-15 minutes in a serum-free medium.

    • Remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the respective concentrations of this compound.

  • Assessment of Cell Viability (MTT Assay):

    • 24 hours after glutamate exposure, add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Hypothetical In Vivo Animal Model Protocols

The following protocols are suggested methodologies for future in vivo studies of this compound, based on standard practices in the field. It is critical to note that these protocols are not based on published studies of this compound and would require significant optimization and ethical approval.

2.2.1. Alzheimer's Disease Model (Amyloid-beta Induced)

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Induction of Pathology: Intracerebroventricular (ICV) injection of aggregated amyloid-beta (Aβ) 25-35 or 1-42 peptide.

  • Treatment: Administration of this compound (dosage to be determined by toxicity studies) via oral gavage or intraperitoneal (IP) injection, starting before or after Aβ injection.

  • Assessment:

    • Behavioral: Morris water maze, Y-maze, novel object recognition test to assess cognitive function.

    • Histological: Immunohistochemical staining of brain sections for Aβ plaques, activated microglia (Iba1), and astrocytes (GFAP).

    • Biochemical: ELISA or Western blot for levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers (e.g., MDA, SOD) in brain homogenates.

2.2.2. Parkinson's Disease Model (MPTP-Induced)

  • Animal Model: C57BL/6 mice.

  • Induction of Pathology: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Treatment: Administration of this compound before and during MPTP treatment.

  • Assessment:

    • Behavioral: Rotarod test, pole test, and open field test to assess motor coordination and activity.

    • Histological: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • Biochemical: HPLC analysis of dopamine and its metabolites in the striatum.

2.2.3. Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Pathology: Transient or permanent occlusion of the middle cerebral artery using the intraluminal filament technique.

  • Treatment: Administration of this compound at the time of reperfusion or shortly after.

  • Assessment:

    • Neurological Deficit Scoring: Evaluation of motor and sensory deficits at various time points post-MCAO.

    • Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices to determine the volume of the ischemic lesion.

    • Histological: Staining for markers of apoptosis (e.g., TUNEL) and inflammation in the peri-infarct region.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the potential neuroprotective signaling pathway of this compound and a general experimental workflow for its evaluation.

G cluster_0 Upstream Triggers cluster_1 Potential Intervention Point cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes Glutamate Glutamate (Excitotoxicity) NFkB NF-κB Activation Glutamate->NFkB MAPK MAPK Activation Glutamate->MAPK OxidativeStress Oxidative Stress (ROS) OxidativeStress->NFkB OxidativeStress->MAPK IAT This compound IAT->NFkB Inhibition IAT->MAPK Inhibition Inflammation Neuroinflammation NFkB->Inflammation Caspase Caspase Activation MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Apoptosis->NeuronalDeath

Caption: Potential Neuroprotective Mechanism of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Model Selection cluster_2 Phase 3: In Vivo Efficacy Testing cluster_3 Phase 4: Data Analysis & Conclusion A1 Primary Neuron Culture A2 Induce Neurotoxicity (e.g., Glutamate) A1->A2 A3 Treat with this compound A2->A3 A4 Assess Cell Viability (MTT) A3->A4 B1 Select Relevant Animal Model (AD, PD, Stroke) A4->B1 Positive Result C1 Administer this compound B1->C1 C2 Behavioral Assessments C1->C2 C3 Post-mortem Brain Analysis (Histology, Biochemistry) C1->C3 D1 Statistical Analysis of Outcomes C2->D1 C3->D1 D2 Evaluate Neuroprotective Efficacy D1->D2

Caption: Experimental Workflow for Neuroprotective Compound Validation.

References

A Comparative Analysis of Isoatriplicolide Tiglate and Deoxyelephantopin: Unveiling Their Potential in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, sesquiterpene lactones have emerged as a promising class of compounds. This guide provides a comparative analysis of two such compounds: Isoatriplicolide tiglate and deoxyelephantopin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the available experimental data on their biological activities, mechanisms of action, and cytotoxic profiles, highlighting the extensive research on deoxyelephantopin and the nascent stage of investigation for this compound.

I. Overview and Chemical Structures

This compound , isolated from Paulownia coreana, has been noted for its antiproliferative effects on breast and cervical cancer cell lines.[1][2][3][4] In contrast, deoxyelephantopin , a bioactive compound from Elephantopus scaber, has been extensively studied for its anticancer properties against a wide array of cancer types.[5][6] Both compounds belong to the sesquiterpene lactone family, characterized by a 15-carbon skeleton.

II. Cytotoxicity and Antiproliferative Activity

A significant disparity exists in the available quantitative data regarding the cytotoxic effects of these two compounds. Deoxyelephantopin has been rigorously evaluated across numerous cancer cell lines, with specific IC50 values determined, showcasing its potent anticancer activity. For this compound, the data is more descriptive, indicating a concentration-dependent effect on cell proliferation and viability.

Table 1: Comparative Cytotoxicity of Deoxyelephantopin

Cancer Cell LineIC50 Value (µg/mL)Incubation Time (hours)
HCT 116 (Colon)7.4648
K562 (Leukemia)4.0248
KB (Oral)3.3548
T47D (Breast)1.8648
A549 (Lung)12.287Not Specified

Data compiled from multiple sources.

For This compound , studies have reported that it suppresses the growth and proliferation of breast and cervical cancer cells at concentrations below 10 µg/mL and induces apoptosis at concentrations above 50 µg/mL.[1][2][4] However, specific IC50 values from these studies are not available, precluding a direct quantitative comparison with deoxyelephantopin.

III. Mechanism of Action: A Tale of Two Depths

The molecular mechanisms underlying the anticancer effects of deoxyelephantopin have been a subject of intense research, with a particular focus on its modulation of key signaling pathways. The mechanistic understanding of this compound, however, is still in its early stages.

A. Deoxyelephantopin: A Multi-Targeting Agent

Deoxyelephantopin exerts its anticancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

  • Apoptosis Induction: Deoxyelephantopin triggers programmed cell death through both the intrinsic and extrinsic pathways, evidenced by the activation of caspases-3, -8, and -9.[1][5]

  • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines.[5]

  • NF-κB Pathway Inhibition: Deoxyelephantopin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. By inhibiting this pathway, deoxyelephantopin can suppress tumor growth and sensitize cancer cells to other therapeutic agents.

  • STAT3 Pathway Inhibition: The compound also targets the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor progression and metastasis.[7]

B. This compound: An Emerging Profile

The available data for this compound suggests a mechanism that also involves apoptosis and cell cycle arrest.

  • Apoptosis Induction: It induces apoptosis in breast and cervical cancer cells through both the extrinsic and intrinsic pathways, as indicated by the activation of caspases-3, -8, and -9.[1][2]

  • Cell Cycle Arrest: The compound has been reported to cause cell cycle arrest, contributing to its antiproliferative effects.[2]

  • NF-κB and STAT3 Signaling: There is currently a lack of published data on the effects of this compound on the NF-κB and STAT3 signaling pathways. This represents a significant knowledge gap and a key area for future research.

IV. Signaling Pathways and Experimental Workflows

To visualize the known mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.

G Figure 1: Deoxyelephantopin's Impact on NF-κB Signaling cluster_0 Nuclear Events Deoxyelephantopin Deoxyelephantopin IKK IKK Deoxyelephantopin->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Releases Nucleus Nucleus NFκB_p65_p50->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Deoxyelephantopin inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, inhibiting the transcription of target genes involved in cell proliferation and survival.

G Figure 2: STAT3 Signaling Inhibition by Deoxyelephantopin cluster_0 Nuclear Events Deoxyelephantopin Deoxyelephantopin JAK JAK Deoxyelephantopin->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Metastasis) Nucleus->Gene_Expression

Caption: Deoxyelephantopin inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus. This leads to the downregulation of genes that promote cell proliferation and metastasis.

G Figure 3: General Workflow for Cytotoxicity Assessment cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines Compound_Treatment Treat with Compound Cancer_Cells->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Western_Blot Western Blot Compound_Treatment->Western_Blot Flow_Cytometry Flow Cytometry Compound_Treatment->Flow_Cytometry IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Analysis Flow_Cytometry->Cell_Cycle_Apoptosis

Caption: A generalized experimental workflow for assessing the in vitro anticancer activity of natural compounds, encompassing cell culture, treatment, various assays, and subsequent data analysis.

V. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of these compounds.

A. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., deoxyelephantopin or this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The plate is incubated to allow the conversion of MTT into formazan crystals by metabolically active cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

B. Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Cell Lysis: Cells treated with the compound and control cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., NF-κB p65, phospho-STAT3, cleaved caspase-3, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

VI. Conclusion and Future Directions

This comparative analysis underscores the significant potential of deoxyelephantopin as a multi-targeting anticancer agent, supported by a substantial body of experimental evidence. Its ability to modulate key oncogenic pathways like NF-κB and STAT3 makes it a compelling candidate for further preclinical and clinical development.

In contrast, this compound remains a largely unexplored compound with demonstrated antiproliferative and apoptotic activity in a limited number of cancer cell lines. The lack of quantitative cytotoxicity data and mechanistic studies on crucial signaling pathways represents a critical gap in our understanding of its full therapeutic potential.

Future research should prioritize:

  • Quantitative analysis of this compound's cytotoxicity across a broader panel of cancer cell lines to determine its IC50 values and compare its potency with other sesquiterpene lactones.

  • In-depth investigation of the molecular mechanisms of this compound, particularly its effects on the NF-κB and STAT3 signaling pathways.

  • Head-to-head comparative studies of this compound and deoxyelephantopin in the same cancer models to provide a direct assessment of their relative efficacy and mechanisms of action.

By addressing these research questions, the scientific community can better elucidate the therapeutic promise of this compound and potentially add another valuable natural product to the arsenal of anticancer drug candidates.

References

A Comparative Analysis of the Mechanisms of Action: Isoatriplicolide Tiglate and Tigilanol Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of two anticancer compounds, Isoatriplicolide tiglate and tigilanol tiglate. This analysis is supported by available experimental data and detailed methodologies for key experiments.

Executive Summary

This compound and tigilanol tiglate are two distinct natural product-derived compounds with demonstrated anticancer properties. While both induce tumor cell death, their underlying mechanisms of action differ significantly. This compound primarily triggers apoptosis, a form of programmed cell death, through the activation of caspase cascades. In contrast, tigilanol tiglate orchestrates a more complex and rapid tumor destruction process involving the activation of Protein Kinase C (PKC), leading to vascular disruption, hemorrhagic necrosis, and immunogenic cell death. This guide delves into the specifics of their actions, presenting a side-by-side comparison of their signaling pathways, experimental evidence, and methodologies.

Mechanism of Action and Signaling Pathways

This compound: Induction of Apoptosis

This compound's primary mechanism of action is the induction of apoptosis in cancer cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

  • Intrinsic Pathway: This pathway is suggested by the activation of caspase-9.

  • Extrinsic Pathway: Activation of caspase-8 indicates the involvement of this pathway.

  • Executioner Phase: Both pathways lead to the cleavage and activation of caspase-3, a key executioner caspase responsible for the biochemical and morphological changes associated with apoptosis.

At lower concentrations, this compound has also been shown to induce cell cycle arrest at the S/G2 phase, thereby inhibiting cancer cell proliferation.[1][2]

Isoatriplicolide_Tiglate_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cell_cycle Cell Cycle Arrest Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activation Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrial Stress Mitochondrial Stress Pro-caspase-9 Pro-caspase-9 Mitochondrial Stress->Pro-caspase-9 activation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors This compound->Mitochondrial Stress S/G2 Phase Arrest S/G2 Phase Arrest This compound->S/G2 Phase Arrest Inhibition of Proliferation Inhibition of Proliferation S/G2 Phase Arrest->Inhibition of Proliferation

Fig. 1: Signaling Pathway of this compound
Tigilanol Tiglate: PKC-Mediated Tumor Destruction and Immunomodulation

Tigilanol tiglate exhibits a multi-faceted mechanism of action initiated by the activation of specific isoforms of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[3][4][5] This activation triggers a cascade of events leading to rapid tumor ablation.

  • PKC Activation: Tigilanol tiglate is a potent activator of PKC, with a notable specificity for classical (α, βI, βII) and novel (γ) isoforms.[6]

  • Vascular Disruption: A key effect of PKC activation is the rapid loss of integrity in the tumor vasculature. This leads to increased permeability, leakage of blood components into the tumor, and hemorrhagic necrosis.[7][8][9]

  • Direct Tumor Cell Death: Tigilanol tiglate also induces direct tumor cell death. While initially thought to be primarily PKC-dependent, recent evidence suggests a PKC-independent mechanism involving endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, a form of inflammatory cell death known as pyroptosis.[10]

  • Inflammatory Response and Immunogenic Cell Death (ICD): The rapid necrosis and induction of pyroptosis release damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. This leads to an acute and localized inflammatory response, recruiting immune cells to the tumor site. This process of ICD can prime an anti-tumor immune response.[10][11]

Tigilanol_Tiglate_Pathway cluster_pkc PKC-Dependent Pathway cluster_pkc_independent PKC-Independent Pathway cluster_immune Immune Response PKC Isoforms\n(α, βI, βII, γ) PKC Isoforms (α, βI, βII, γ) Vascular Disruption Vascular Disruption PKC Isoforms\n(α, βI, βII, γ)->Vascular Disruption Hemorrhagic Necrosis Hemorrhagic Necrosis Vascular Disruption->Hemorrhagic Necrosis Immunogenic Cell Death (ICD) Immunogenic Cell Death (ICD) Hemorrhagic Necrosis->Immunogenic Cell Death (ICD) Tumor Ablation Tumor Ablation Hemorrhagic Necrosis->Tumor Ablation ER & Mitochondrial Stress ER & Mitochondrial Stress Pyroptosis Pyroptosis ER & Mitochondrial Stress->Pyroptosis Pyroptosis->Immunogenic Cell Death (ICD) Inflammatory Response Inflammatory Response Immunogenic Cell Death (ICD)->Inflammatory Response Anti-Tumor Immunity Anti-Tumor Immunity Inflammatory Response->Anti-Tumor Immunity Tigilanol Tiglate Tigilanol Tiglate Tigilanol Tiglate->PKC Isoforms\n(α, βI, βII, γ) Tigilanol Tiglate->ER & Mitochondrial Stress

Fig. 2: Mechanism of Action of Tigilanol Tiglate

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and tigilanol tiglate.

Table 1: In Vitro Activity of this compound in MDA-MB-231 Breast Cancer Cells [1][2]

ParameterConcentrationEffect
Cell Proliferation Inhibition < 10 µg/mLSignificant suppression of cell growth
Apoptosis Induction > 50 µg/mLTime-dependent increase in apoptotic cells
Cell Cycle Arrest 10 µg/mLArrest in the S/G2 phase after 72h
Caspase Activation 50 µg/mLIncreased cleavage of caspases-3, -8, and -9

Table 2: Efficacy of Tigilanol Tiglate in Preclinical and Clinical Settings

Model SystemTreatmentOutcomeReference
Syngeneic and Xenograft Mouse Models Single intratumoral injectionRapid tumor ablation[7][8]
Canine Mast Cell Tumors (Phase 3 Trial) Single intratumoral injection (1 mg/mL)75% complete response at day 28[12]
Canine Mast Cell Tumors (Phase 3 Trial) Second injection for non-responders88% overall complete response[12]
Human Solid Tumors (Phase I Trial) Dose escalation up to 3.6 mg/m²Clinical activity in 9 tumor types, with 4 complete responses[4]

Experimental Protocols

Key Experiments for this compound

Objective: To qualitatively assess the activation of caspases in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: MDA-MB-231 cells are cultured to ~70-80% confluency and then treated with this compound (e.g., 50 µg/mL) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors to obtain whole-cell extracts.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, and cleaved caspase-9. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][13]

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Culture and Treatment: MDA-MB-231 cells are treated with this compound (e.g., 10 µg/mL) or vehicle control for a specified duration (e.g., 72 hours).

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A (to remove RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI signal.[2][14][15]

Key Experiments for Tigilanol Tiglate

Objective: To evaluate the efficacy of intratumorally injected tigilanol tiglate in a mouse tumor model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously inoculated with a suspension of human cancer cells (e.g., SCC-15 squamous cell carcinoma cells) to establish tumors.[16]

  • Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives a single intratumoral injection of tigilanol tiglate (e.g., 30 µg in a 40% propylene glycol vehicle), while the control group receives an injection of the vehicle alone.[16]

  • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is typically used to calculate tumor volume.

  • Endpoint Analysis: The study endpoint may be a specific time point, a predetermined tumor volume, or signs of animal distress. Tumor growth inhibition is calculated and survival curves are generated.[16]

Objective: To visualize and quantify the effect of tigilanol tiglate on the tumor vasculature.

Methodology:

  • Animal Model and Treatment: As described in the in vivo tumor ablation study.

  • Histological Analysis: At various time points after injection (e.g., 1, 4, 24 hours), tumors are excised, fixed in formalin, and embedded in paraffin.

  • Immunohistochemistry: Tumor sections are stained with antibodies against endothelial cell markers (e.g., CD31) to visualize blood vessels. The extent of vascular damage, including hemorrhage and thrombosis, is assessed.[7]

  • Vascular Permeability Assay: In a separate cohort of animals, a fluorescent dye with a high molecular weight (e.g., FITC-dextran) is injected intravenously prior to tumor excision. The extravasation of the dye into the tumor tissue is quantified to assess vascular permeability.

Conclusion

This compound and tigilanol tiglate represent two distinct approaches to cancer therapy. This compound acts as a classic cytotoxic agent, inducing the well-characterized apoptotic pathway and causing cell cycle arrest. Its mechanism is primarily focused on the cancer cell itself.

In contrast, tigilanol tiglate employs a more dynamic and multi-pronged strategy. By activating specific PKC isoforms, it not only directly targets tumor cells for destruction but also disrupts the tumor's blood supply, leading to rapid and widespread hemorrhagic necrosis. Furthermore, its ability to induce immunogenic cell death suggests a potential for stimulating a systemic anti-tumor immune response, a highly sought-after feature in modern cancer therapeutics.

The choice between these or similar compounds in a drug development pipeline would depend on the specific therapeutic goals, tumor type, and desired safety profile. The detailed mechanistic understanding provided in this guide serves as a valuable resource for researchers and clinicians in the field of oncology.

References

Isoatriplicolide Tiglate: A Comparative Guide for its Validation as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isoatriplicolide tiglate (PCAC), a novel natural compound, with established therapeutic agents for its potential applications in oncology and neuroprotection. The following sections present quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate an objective evaluation of its therapeutic promise.

Section 1: Quantitative Performance Comparison

The therapeutic potential of this compound has been evaluated primarily for its anti-cancer properties against breast and cervical cancer cell lines, and for its neuroprotective effects. This section compares its efficacy with standard therapeutic agents in these areas.

Anti-Cancer Efficacy

This compound exhibits a dual mechanism of action based on its concentration. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis in cancer cells.[1][2][3][4] The following tables compare the effective concentrations of this compound with the half-maximal inhibitory concentrations (IC50) of standard chemotherapeutic agents, Doxorubicin and Cisplatin. It is important to note that the IC50 values for Doxorubicin and Cisplatin can vary significantly across different studies due to variations in experimental conditions.

Table 1: Comparison with Doxorubicin in Breast Cancer (MDA-MB-231 Cell Line)

CompoundEfficacy MetricConcentration/IC50Reference
This compound (PCAC) Cell Growth Suppression< 10 µg/mL[1][2][3][4]
Apoptosis Induction> 50 µg/mL[1][2][3][4]
Doxorubicin IC501.65 ± 0.23 µg/mL
IC501 µM
IC506602 nM
IC501.38 µg/mL

Table 2: Comparison with Cisplatin in Cervical Cancer (HeLa Cell Line)

CompoundEfficacy MetricConcentration/IC50Reference
This compound (PCAC) Cell Proliferation InhibitionEffective in HeLa cells[1][3][4]
Cisplatin IC50 (48h)12.3 µM
IC50 (48h)7.7 µM
IC5012 ± 1.57 µM
Neuroprotective Efficacy

This compound has demonstrated significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells. This effect is compared with Riluzole, a standard neuroprotective agent.

Table 3: Comparison with Riluzole in Neuroprotection

CompoundEfficacy MetricConcentration/EC50Reference
This compound Significant Neuroprotection0.1 µM to 10 µM
Riluzole EC50 (for glutamate toxicity)~300 µM

Section 2: Detailed Experimental Protocols

The following protocols are based on the methodologies described in the key study evaluating the anti-cancer effects of this compound.[1][2][3]

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Culture: Human breast cancer cell lines (MDA-MB-231, MCF-7, HS578T, T47D) and cervical cancer cell lines (HeLa, SiHa, C33A) are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution at 37°C in a 5% CO2 incubator.[3]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound (PCAC) or a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to analyze the effect of this compound on the cell cycle distribution of cancer cells.

  • Cell Treatment: MDA-MB-231 cells are treated with this compound (e.g., 10 µg/mL) for a specified time (e.g., 72 hours).[1]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Analysis of Apoptosis (Western Blot)

This protocol is used to detect the activation of key apoptotic proteins in response to this compound treatment.

  • Protein Extraction: MDA-MB-231 cells are treated with a high concentration of this compound (e.g., 50 µg/mL) for a specific duration (e.g., 24 hours).[2] Whole-cell lysates are prepared using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, and Bax. A loading control, such as γ-tubulin, is also probed.[2]

  • Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Section 3: Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and the experimental workflows.

Signaling Pathway of this compound-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway PCAC_high This compound (>50 µg/mL) DeathReceptor Death Receptor PCAC_high->DeathReceptor Bax Bax PCAC_high->Bax activates ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 recruits Casp8 Cleaved Caspase-8 ProCasp8->Casp8 cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion translocates to ProCasp9 Pro-Caspase-9 CytochromeC->ProCasp9 activates Casp9 Cleaved Caspase-9 ProCasp9->Casp9 cleavage Casp9->ProCasp3 activates Casp3 Cleaved Caspase-3 ProCasp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Start Cancer Cell Lines (Breast & Cervical) Seeding Seed cells in plates Start->Seeding Treatment Treat with this compound (various concentrations & times) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FACS Flow Cytometry (Cell Cycle Analysis) Treatment->FACS WB Western Blot (Apoptosis Markers) Treatment->WB Data_MTT Determine effective concentrations MTT->Data_MTT Data_FACS Quantify cell cycle distribution FACS->Data_FACS Data_WB Analyze protein expression changes WB->Data_WB cluster_low Low Concentration (<10 µg/mL) cluster_high High Concentration (>50 µg/mL) PCAC This compound (PCAC) CellCycleArrest S/G2 Phase Cell Cycle Arrest PCAC->CellCycleArrest ApoptosisInduction Induction of Apoptosis PCAC->ApoptosisInduction ProlifInhibition Inhibition of Cell Proliferation CellCycleArrest->ProlifInhibition CellDeath Cancer Cell Death ApoptosisInduction->CellDeath

References

Replicating "Isoatriplicolide Tiglate" Cell Cycle Arrest Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cell cycle arrest effects of isoatriplicolide tiglate (PCAC), a natural compound with anti-proliferative properties. The information presented here is intended to assist researchers in replicating and expanding upon the initial findings of S/G2 phase cell cycle arrest induced by this compound. We will compare its performance with other known cell cycle inhibitors and provide detailed experimental protocols and data visualizations to support further investigation.

Executive Summary

This compound, a sesquiterpene lactone, has been identified as a potential anti-cancer agent that induces cell cycle arrest in the S and G2 phases of the cell cycle at low concentrations in breast and cervical cancer cell lines.[1][2][3][4][5] At higher concentrations, it promotes apoptosis through both intrinsic and extrinsic pathways.[1][2][3][4][5] This dual mechanism of action makes it an interesting candidate for further drug development. This guide will delve into the quantitative data available for this compound and compare it with other compounds known to induce G2/M cell cycle arrest, namely deoxypodophyllotoxin, cinobufagin, and genistein.

Data Presentation: Comparative Analysis of Cell Cycle Arrest

To provide a clear comparison of the efficacy of this compound and its alternatives, the following tables summarize their IC50 values and effects on cell cycle distribution in various cancer cell lines.

Table 1: IC50 Values of this compound and Alternative Compounds

CompoundCell LineIC50 ValueCitation
This compound (PCAC)MDA-MB-231 (Breast)Not explicitly stated, effective at 10 µg/mL[2]
DeoxypodophyllotoxinQBC939 (Cholangiocarcinoma)1.186 µM (24h), 0.779 µM (48h), 0.460 µM (72h)
CinobufaginHCT116 (Colorectal)0.7821 µM
RKO (Colorectal)0.3642 µM
SW480 (Colorectal)0.1822 µM
A375 (Melanoma)0.2 µg/mL (24h)
GenisteinSiHa (Cervical)80 µM
HeLa (Cervical)18.47 µM
MCF-7 (Breast)47.5 µM

Table 2: Effect of Compounds on Cell Cycle Distribution

CompoundCell LineConcentrationTreatment Time% of Cells in G0/G1% of Cells in S% of Cells in G2/MCitation
This compound (PCAC) MDA-MB-23110 µg/mL72hData not availableData not availableS/G2 Arrest Observed[2]
Deoxypodophyllotoxin QBC9390.5 µM48hData not availableDecreased from 61.5% to 29.3%49.1%
QBC9391 µM48hData not availableDecreased from 61.5% to 29.3%49.1%
Cinobufagin A375Not specifiedNot specifiedG2/M Arrest ObservedData not availableG2/M Arrest Observed
Genistein HeLaNot specifiedNot specifiedG2/M Arrest ObservedData not availableG2/M Arrest Observed

Note: Direct comparison is challenging due to variations in cell lines and experimental conditions. The lack of specific cell cycle percentage data for this compound is a notable gap in the current literature.

Experimental Protocols

To facilitate the replication of the cell cycle arrest findings, detailed protocols for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to the desired final concentration (e.g., 10 µg/mL for S/G2 arrest studies). Ensure the final solvent concentration in the culture medium is minimal and consistent across all experimental and control groups.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is adapted from the methodology described in the study by Lee et al. (2012).

  • Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: After allowing the cells to adhere overnight, treat them with this compound (10 µg/mL) or a vehicle control for the desired duration (e.g., 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by trypsinization.

    • Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.

  • Fixation:

    • Discard the supernatant.

    • Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI; a fluorescent DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA). A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A in PBS.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).

    • Collect data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle-Related Proteins

To investigate the molecular mechanism of cell cycle arrest, the expression levels of key regulatory proteins can be analyzed by Western blotting.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin A, Cyclin B1, CDK2, CDK1, p21, p27).

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Mandatory Visualization

Signaling Pathway of S/G2 Phase Cell Cycle Arrest

The precise molecular mechanism by which this compound induces S/G2 phase arrest has not been fully elucidated. The following diagram illustrates a generalized pathway for S and G2/M phase transitions, highlighting potential targets for compounds that induce arrest at these stages. Further research is required to identify the specific molecular targets of this compound within this pathway.

Caption: Potential mechanism of S/G2 cell cycle arrest by this compound.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the key steps involved in analyzing the effect of a compound on the cell cycle using flow cytometry.

Cell_Cycle_Workflow Start Seed Cells Treatment Treat with Compound (e.g., this compound) Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix Cells (e.g., 70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analysis->Data

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

This guide provides a foundational framework for researchers investigating the cell cycle arrest properties of this compound. The provided data and protocols aim to facilitate the replication of existing findings and encourage further exploration into the therapeutic potential of this natural compound. The clear gaps in the quantitative data and mechanistic understanding of this compound's action highlight critical areas for future research.

References

Comparative Analysis of Isoatriplicolide Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the biological activities of isoatriplicolide tiglate, methacrylate, and isobutyrate analogs is currently hindered by a lack of publicly available experimental data directly comparing these compounds. While research has shed light on the cytotoxic properties of this compound, a comprehensive understanding of how varying the ester functional group influences its therapeutic potential remains elusive. This guide summarizes the existing knowledge on this compound and highlights the current data gap regarding its methacrylate and isobutyrate counterparts.

This compound: An Analog with Antiproliferative and Cytotoxic Effects

This compound, a sesquiterpene lactone, has demonstrated notable activity against various cancer cell lines. Studies have shown that this compound can inhibit cell proliferation at lower concentrations and induce apoptosis, or programmed cell death, at higher concentrations. This dual mechanism of action makes it a compound of interest in oncology research.

Key Findings on this compound:

  • Antiproliferative Activity: At concentrations below 10 µg/mL, this compound has been observed to suppress the growth of breast and cervical cancer cells.

  • Induction of Apoptosis: At concentrations exceeding 50 µg/mL, the compound triggers apoptotic pathways, leading to the death of cancer cells.

The precise mechanisms underlying these effects are believed to be linked to the compound's ability to interfere with critical cellular processes. However, without comparative data for the methacrylate and isobutyrate analogs, it is impossible to determine the structure-activity relationship and the role of the tiglate ester in its biological activity.

Data Presentation: A Call for Comparative Studies

To facilitate a direct comparison, quantitative data from future studies should be presented in a clear and structured format. The following table is a template for how such data could be organized to provide a meaningful comparison of the cytotoxic activities of the three analogs.

CompoundCell LineIC50 (µM)Assay TypeReference
This compounde.g., MCF-7Data N/Ae.g., MTT AssayN/A
Isoatriplicolide Methacrylatee.g., MCF-7Data N/Ae.g., MTT AssayN/A
Isoatriplicolide Isobutyratee.g., MCF-7Data N/Ae.g., MTT AssayN/A

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. N/A: Not Available. Data for a direct comparison is not currently available in published literature.

Experimental Protocols: A Methodological Framework

Should comparative studies be undertaken, detailed experimental protocols will be crucial for the reproducibility and validation of the findings. A standard methodology for assessing the cytotoxic activity of these compounds would likely involve the following steps:

Cell Viability Assay (e.g., MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound, methacrylate, and isobutyrate are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired final concentrations for treatment.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isoatriplicolide analogs. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Research Gaps and Future Directions

The current state of research necessitates a clear visualization of the knowledge gap and the logical workflow required to address it. The following diagram illustrates the necessary experimental steps to enable a comparative analysis of the isoatriplicolide analogs.

G cluster_synthesis Compound Availability cluster_assays Biological Evaluation cluster_analysis Comparative Analysis Synthesis_T This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Synthesis_T->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NF-κB, COX-2) Synthesis_T->AntiInflammatory Synthesis_M Isoatriplicolide Methacrylate Synthesis_M->Cytotoxicity Synthesis_M->AntiInflammatory Synthesis_I Isoatriplicolide Isobutyrate Synthesis_I->Cytotoxicity Synthesis_I->AntiInflammatory Data_Comparison Quantitative Data Comparison (IC50) Cytotoxicity->Data_Comparison AntiInflammatory->Data_Comparison SAR Structure-Activity Relationship (SAR) Data_Comparison->SAR

Caption: Experimental workflow for comparative analysis.

This diagram outlines the essential progression from ensuring the availability of all three compounds to conducting parallel biological assays and finally performing a comprehensive comparative analysis to establish structure-activity relationships.

Conclusion and Future Outlook

The preliminary data on this compound suggests that this class of compounds holds promise for further investigation as potential therapeutic agents. However, the lack of comparative data for the methacrylate and isobutyrate analogs represents a significant gap in the current understanding of their potential. Future research should prioritize the synthesis and parallel biological evaluation of these analogs to elucidate the impact of the ester functionality on their cytotoxic and anti-inflammatory activities. Such studies will be instrumental in guiding the rational design of more potent and selective isoatriplicolide-based drug candidates. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to pursue these comparative investigations to unlock the full therapeutic potential of this promising class of natural product derivatives.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Isoatriplicolide Tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Isoatriplicolide tiglate is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a sesquiterpene lactone, treating it as a potentially hazardous chemical waste due to its biological activity.

Sesquiterpene lactones are a class of compounds known for their diverse biological activities, which can include cytotoxicity.[1] Therefore, in the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the assumption of potential hazards. The following procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes stock solutions, experimental residues, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.

    • Segregate this compound waste from other waste streams to prevent accidental reactions.

  • Waste Collection:

    • Solid Waste: Collect all solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and chemically compatible container with a secure screw-top cap. Do not fill the container beyond 90% capacity to allow for expansion.

  • Waste Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration or quantity of the waste.

      • The date of accumulation.

      • The name of the principal investigator or responsible person.

      • The laboratory room number.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

  • Decontamination of Work Surfaces:

    • After handling and packaging the waste, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood) with an appropriate solvent or cleaning agent.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Wear Appropriate PPE B Identify & Segregate Waste A->B C Collect Solid Waste in Lined Container B->C D Collect Liquid Waste in Sealed Container B->D E Label Waste Container Correctly C->E D->E F Store in Designated Satellite Area E->F G Contact EHS for Pickup F->G H Decontaminate Work Area G->H

References

Personal protective equipment for handling Isoatriplicolide tiglate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Isoatriplicolide tiglate. As a member of the sesquiterpene lactone class, this compound requires careful handling to prevent potential allergic reactions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended to protect against skin contact.[1] Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety goggles or face shieldUse tightly fitting safety goggles or a full-face shield to protect against splashes.[2]
Body Protection Laboratory coat or coverallsA long-sleeved lab coat or chemical-resistant coveralls should be worn to protect skin and clothing.[2][3]
Respiratory Protection Fume hood or respiratorHandle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4] If a fume hood is not available, a respirator may be necessary.

Operational Plan for Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Step 1: Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar sesquiterpene lactones to understand the potential hazards.

Step 2: Handling Procedures

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Accidental Release Measures

  • Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Ventilation: Ensure the spill area is well-ventilated to disperse any vapors.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[5]

  • Waste Collection:

    • Collect all waste containing this compound, including unused compound, contaminated lab supplies (e.g., gloves, pipette tips), and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh prep_sds Review Safety Information prep_sds->prep_ppe handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.